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  • Product: (E)-3-(2-(Dimethylamino)vinyl)-4-nitropyridine 1-oxide
  • CAS: 123367-22-6

Core Science & Biosynthesis

Foundational

(E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide synthesis protocol

An In-depth Technical Guide to the Synthesis of (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide For researchers, scientists, and drug development professionals, the synthesis of novel heterocyclic compounds is a c...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide

For researchers, scientists, and drug development professionals, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides a comprehensive, in-depth protocol for the synthesis of (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide, a molecule with potential applications in medicinal chemistry and materials science. This document moves beyond a simple recitation of steps to offer a deeper understanding of the reaction mechanisms and the rationale behind the experimental design.

Synthetic Strategy: A Convergent Approach

The synthesis of (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide is most effectively achieved through a convergent approach. This strategy involves the preparation of a key intermediate, 3-methyl-4-nitropyridine 1-oxide, which already contains the N-oxide and nitro functionalities. The final step is the introduction of the (dimethylamino)vinyl group at the 3-position via a condensation reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This approach is efficient and relies on well-established chemical transformations.

Synthesis of the Key Intermediate: 3-Methyl-4-nitropyridine 1-oxide

The preparation of 3-methyl-4-nitropyridine 1-oxide is a two-step process starting from 3-methylpyridine (3-picoline).

Step 1: N-Oxidation of 3-Methylpyridine

The initial step is the oxidation of the nitrogen atom in the pyridine ring to form 3-methylpyridine 1-oxide. This transformation is crucial as the N-oxide group activates the pyridine ring for subsequent electrophilic nitration at the 4-position.[1][2] A common and effective method for this oxidation utilizes hydrogen peroxide in the presence of a carboxylic acid, such as acetic acid.[3][4][5]

Experimental Protocol: Synthesis of 3-Methylpyridine 1-oxide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methylpyridine and glacial acetic acid.

  • Addition of Oxidant: Cool the mixture in an ice bath. Slowly and carefully add 30% hydrogen peroxide to the stirred solution, ensuring the temperature is maintained below 10°C.

  • Reaction: After the addition is complete, heat the reaction mixture to 70-75°C and maintain this temperature for 24 hours.

  • Work-up: Remove the excess acetic acid and water under reduced pressure using a rotary evaporator.

  • Neutralization and Extraction: Cool the residue in an ice-salt bath and carefully neutralize it with a cold, saturated aqueous solution of sodium carbonate to a pH of 8-9. Extract the aqueous solution multiple times with chloroform.

  • Drying and Purification: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the chloroform extract under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 3-methylpyridine 1-oxide.[6]

ReagentMolar RatioPurityNotes
3-Methylpyridine1.0>98%
Glacial Acetic AcidSolventACS Grade
30% Hydrogen Peroxide1.3StabilizedAdded dropwise
Sodium CarbonateTo pH 8-9Saturated Soln.
ChloroformExtractionACS Grade
Anhydrous Sodium SulfateDrying AgentGranular
Step 2: Nitration of 3-Methylpyridine 1-oxide

The second step is the nitration of 3-methylpyridine 1-oxide to introduce a nitro group at the 4-position. The N-oxide group directs the nitration to the C4 position. A mixture of fuming nitric acid and concentrated sulfuric acid is a standard and effective nitrating agent for this transformation.[1][3][6]

Experimental Protocol: Synthesis of 3-Methyl-4-nitropyridine 1-oxide

  • Reaction Setup: In a round-bottom flask immersed in an ice-salt bath, add concentrated sulfuric acid.

  • Addition of Starting Material: Slowly and with vigorous stirring, add 3-methylpyridine 1-oxide to the cold sulfuric acid.

  • Addition of Nitrating Agent: To the resulting mixture, add fuming nitric acid in portions, ensuring the temperature remains below 10°C.

  • Reaction: Attach a reflux condenser and slowly heat the mixture in an oil bath to 95-100°C. An exothermic reaction will commence. Be prepared to control the reaction by intermittent cooling with an ice-water bath. After the initial vigorous reaction subsides, continue heating at 100-105°C for 2 hours.[6]

  • Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by the slow and careful addition of solid sodium carbonate until a pH of 7 is reached. This should be performed in a well-ventilated fume hood due to the evolution of nitrogen oxides.[6] The product, 3-methyl-4-nitropyridine 1-oxide, will precipitate as a yellow solid.

  • Purification: Collect the solid product by suction filtration and wash it thoroughly with cold water. The crude product can be recrystallized from acetone to yield pure 3-methyl-4-nitropyridine 1-oxide.[6]

ReagentMolar RatioPurityNotes
3-Methylpyridine 1-oxide1.0>95%
Conc. Sulfuric AcidSolvent>98%
Fuming Nitric Acid1.5>90%Added in portions
Sodium CarbonateTo pH 7SolidAdded slowly
AcetoneRecrystallizationACS Grade

Final Synthesis of (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide

The final step in the synthesis is the condensation of the activated methyl group of 3-methyl-4-nitropyridine 1-oxide with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms the desired (E)-enamine. The electron-withdrawing nitro group and the N-oxide functionality increase the acidity of the methyl protons, facilitating the reaction with DMF-DMA.[7][8]

Reaction Mechanism

The reaction proceeds through an initial attack of the enolate of 3-methyl-4-nitropyridine 1-oxide on the electrophilic carbon of DMF-DMA. This is followed by the elimination of two molecules of methanol to form the stable, conjugated enamine product. The stereochemistry of the double bond is predominantly E due to steric hindrance in the transition state.

G start 3-Methyl-4-nitropyridine 1-oxide intermediate Intermediate Adduct start->intermediate + DMF-DMA dmf_dma DMF-DMA dmf_dma->intermediate product (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide intermediate->product - 2 CH3OH methanol 2 CH3OH

Caption: Reaction of 3-methyl-4-nitropyridine 1-oxide with DMF-DMA.

Experimental Protocol: Synthesis of (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methyl-4-nitropyridine 1-oxide in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Addition of Reagent: Add an excess of N,N-dimethylformamide dimethyl acetal (DMF-DMA) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion of the reaction, cool the mixture to room temperature. The solvent and excess DMF-DMA can be removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide as a solid.

ReagentMolar RatioPurityNotes
3-Methyl-4-nitropyridine 1-oxide1.0>98%
N,N-Dimethylformamide dimethyl acetal2.0-3.0>95%
N,N-Dimethylformamide (DMF)SolventAnhydrous

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons with a large coupling constant (J > 12 Hz) indicative of the E-configuration. Signals for the dimethylamino group and the aromatic protons of the pyridine ring should also be present in the expected regions.

  • ¹³C NMR: The carbon NMR spectrum will show the corresponding signals for all unique carbon atoms in the molecule.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of the product (C₉H₁₁N₃O₃, MW: 209.21 g/mol ).[9]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the nitro group (asymmetric and symmetric stretching), the C=C double bond of the vinyl group, and the N-O bond of the pyridine N-oxide.

  • Melting Point: A sharp melting point is indicative of a pure compound.

Safety and Handling

  • 3-Methylpyridine: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

  • Hydrogen Peroxide (30%): Strong oxidizer. Causes severe skin burns and eye damage.

  • Nitrating Mixture (Fuming Nitric Acid and Concentrated Sulfuric Acid): Extremely corrosive and a strong oxidizing agent. Causes severe skin burns and eye damage. Reacts violently with water and organic materials. All operations involving the nitrating mixture must be conducted in a chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • N,N-Dimethylformamide (DMF): A combustible liquid that is harmful if inhaled or absorbed through the skin. It is a suspected carcinogen and teratogen.

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA): Flammable liquid and vapor. Harmful if swallowed and causes skin and eye irritation.

All experimental procedures should be carried out in a well-ventilated fume hood, and appropriate PPE should be worn at all times.

Conclusion

This in-depth technical guide provides a robust and well-reasoned synthetic protocol for (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, researchers can confidently synthesize this valuable heterocyclic compound for further investigation in drug discovery and materials science.

G start 3-Methylpyridine step1 N-Oxidation (H₂O₂, Acetic Acid) start->step1 intermediate1 3-Methylpyridine 1-oxide step1->intermediate1 step2 Nitration (Fuming HNO₃, Conc. H₂SO₄) intermediate1->step2 intermediate2 3-Methyl-4-nitropyridine 1-oxide step2->intermediate2 step3 Condensation (DMF-DMA) intermediate2->step3 product (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide step3->product

Caption: Overall synthetic workflow for the target molecule.

References

  • Organic Syntheses Procedure. 3-methyl-4-nitropyridine-1-oxide. [Link]

  • Google Patents. CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • Google Patents. CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • Gavrilov, A. S., et al. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Medicinal Chemistry Letters. [Link]

  • Tonoi, T., et al. (2020). 4-(Dimethylamino)pyridine N-Oxide-Catalyzed Macrolactamization Using 2-Methyl-6-nitrobenzoic Anhydride in the Synthesis of the Depsipeptidic Analogue of FE399. ACS Omega, 5(33), 20979-20990. [Link]

  • Abu-Shanab, F. A., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. International Journal of Organic Chemistry, 1(4), 207-214. [Link]

  • Majek, M., & Wangelin, A. J. von. (2024). Fast Photocatalyzed Deoxygenation of Organic N-oxides with a Rhenium Complex in the Presence of H₂O. ChemRxiv. [Link]

  • Liskon Biological. (2024). reaction between DMF-DMA and methyl groups. [Link]

  • Valdés-Martínez, J., et al. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Molbank, 2018(2), M988. [Link]

  • Zhang, Y., et al. (2012). 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen. Molecules, 17(4), 4081-4091. [Link]

  • Gellis, A., et al. (2018). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Molecules, 23(8), 1934. [Link]

Sources

Exploratory

The Mechanism of (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide Formation: A Technical Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary & Strategic Context In the landscape of modern drug discovery, the azaind...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary & Strategic Context

In the landscape of modern drug discovery, the azaindole scaffold—particularly 1H-pyrrolo[3,2-c]pyridine (5-azaindole)—is a privileged bioisostere for indole, heavily utilized in the design of kinase inhibitors and targeted therapeutics[1]. The de novo construction of this bicyclic system frequently relies on the Leimgruber-Batcho indole synthesis , a highly robust methodology adapted for electron-deficient heterocycles[2].

The critical bottleneck and defining step of this pathway is the formation of the enamine intermediate: (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide [3]. This guide deconstructs the chemical causality, electronic prerequisites, and self-validating experimental protocols required to synthesize this intermediate with high stereochemical fidelity and yield.

LeimgruberBatcho SM 3-Methyl-4-nitropyridine 1-oxide Enamine (E)-3-(2-(dimethylamino)vinyl) -4-nitropyridine 1-oxide SM->Enamine DMF-DMA Δ, DMF Azaindole 1H-Pyrrolo[3,2-c]pyridine (5-Azaindole) Enamine->Azaindole Reduction (e.g., Pd/C, H2)

Fig 1: Strategic role of the enamine intermediate in the Leimgruber-Batcho 5-azaindole synthesis.

Chemical Causality: The Electronic Prerequisites

To understand the mechanism, one must first analyze the starting material: 3-methyl-4-nitropyridine 1-oxide [4]. In a standard pyridine ring, a methyl group at the 3-position is electronically isolated from the resonance-withdrawing effects of the pyridine nitrogen, rendering it non-acidic. However, this specific substrate relies on a synergistic "push-pull" electronic environment:

  • The 4-Nitro Effect: The strongly electron-withdrawing nitro group (-NO₂) at the C4 position exerts a profound inductive and mesomeric effect, drastically lowering the pKa of the adjacent C3-methyl protons.

  • The 1-Oxide Activation: The N-oxide moiety serves a dual purpose. It protects the basic pyridine nitrogen from unwanted alkylation while simultaneously withdrawing electron density from the entire ring system via inductive effects, further acidifying the benzylic-type protons.

This precise electronic tuning is what allows a relatively mild reagent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to initiate the condensation[2].

Step-by-Step Mechanistic Elucidation

The formation of (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide proceeds via a cascade of equilibria driven forward by thermal energy and the elimination of volatile byproducts (methanol).

Step 1: Electrophile Generation

DMF-DMA is not the active electrophile. Upon heating, DMF-DMA undergoes thermal dissociation to form an equilibrium mixture containing the highly electrophilic methoxyiminium ion and a methoxide anion .

Step 2: Substrate Deprotonation

The methoxide anion acts as a base, abstracting a proton from the highly acidic 3-methyl group of the nitropyridine 1-oxide. This generates a resonance-stabilized benzylic-type carbanion.

Step 3: Nucleophilic Attack

The carbanion attacks the electrophilic carbon of the methoxyiminium ion, forming a transient hemiaminal ether adduct.

Step 4: Elimination and Stereoselection

The adduct undergoes a thermally driven elimination of methanol to form the C=C double bond. The reaction is exclusively stereoselective for the (E)-isomer . The (Z)-isomer is sterically prohibited due to the severe van der Waals clash between the bulky dimethylamino group and the oxygen atoms of the adjacent nitro group. This (E)-geometry is an absolute prerequisite for the subsequent reductive cyclization to the azaindole[5].

Mechanism Step1 DMF-DMA Equilibrium Iminium Methoxyiminium Ion + Methoxide Step1->Iminium Thermal Dissociation Adduct Hemiaminal Ether Adduct Iminium->Adduct Nucleophilic Attack SM 3-Methyl-4-nitropyridine 1-oxide Carbanion Benzylic-type Carbanion SM->Carbanion Deprotonation by Methoxide Carbanion->Adduct C-C Bond Formation Product (E)-Enamine Product + Methanol Adduct->Product Elimination (-MeOH)

Fig 2: Step-by-step electron flow and intermediate formation yielding the (E)-enamine.

Self-Validating Experimental Protocol

As a Senior Application Scientist, I emphasize that a robust protocol must contain built-in validation checks. The following methodology ensures high conversion while minimizing the degradation of the N-oxide.

Reagents & Equipment
  • Substrate: 3-Methyl-4-nitropyridine 1-oxide (1.0 equiv, typically 10 mmol)[4].

  • Reagent: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (2.0 equiv, 20 mmol). Causality: Excess is required to drive the equilibrium and compensate for evaporative losses of the volatile acetal.

  • Solvent: Anhydrous DMF (0.5 M). Causality: Matches the reagent's polarity and prevents the hydrolysis of DMF-DMA, which would occur in protic or wet solvents.

  • Atmosphere: Dry Nitrogen (N₂).

Step-by-Step Workflow
  • Preparation: Charge an oven-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 3-methyl-4-nitropyridine 1-oxide.

  • Solvation: Add anhydrous DMF to achieve a 0.5 M concentration. Stir until complete dissolution.

  • Activation: Inject DMF-DMA (2.0 equiv) dropwise at room temperature.

  • Thermal Progression: Heat the reaction mixture to 90 °C.

    • Self-Validation Check: Within 30–45 minutes, the reaction mixture will transition from a pale yellow to a deep, opaque red/purple . This chromic shift is the visual signature of the extended conjugation formed by the enamine double bond.

  • Monitoring: Stir at 90 °C for 4–6 hours. Monitor via TLC (Dichloromethane:Methanol, 9:1). The starting material (UV active, lower Rf) should be completely consumed, replaced by a distinct, brightly colored spot at a higher Rf.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure (using a rotary evaporator with a high-vacuum pump to remove DMF).

  • Purification: Triturate the resulting dark red residue with cold diethyl ether or hexanes. Filter the precipitate and wash with cold ether to yield the pure (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide as a dark red solid.

Quantitative Data & Analytical Signatures

To ensure the integrity of the synthesized intermediate before proceeding to the reductive cyclization step, the material must be characterized. The table below summarizes the expected quantitative metrics and their mechanistic rationale.

Analytical ParameterExpected Value / SignatureMechanistic Rationale
Physical Appearance Deep red to purple crystalline solidExtended π-conjugation between the dimethylamino donor and the nitro/N-oxide acceptors.
Yield 75% – 90%High thermodynamic stability of the (E)-enamine drives the equilibrium forward.
¹H NMR (Vinyl Protons) Doublets at ~5.8 ppm and ~7.2 ppmThe vinylic protons appear in the alkene region.
¹H NMR (Coupling, J) J = 13.0 – 14.5 HzCritical Metric: A coupling constant in this range definitively confirms the (E)-trans geometry . (Z)-isomers typically exhibit J = 8-10 Hz.
Mass Spectrometry (ESI+) [M+H]⁺ = 210.1 m/zCorresponds to the exact mass of the enamine product (C₉H₁₁N₃O₃).

References

  • US10272095B2 - NRF2 regulators. Google Patents.
  • 3-[2-(DiMethylaMino)vinyl]-4-nitropyridine 1-Oxide Chemical Substance Information. NextSDS.
  • A Journey through Hemetsberger–Knittel, Leimgruber–Batcho and Bartoli Reactions: Access to Several Hydroxy 5‐ and 6‐Azaindoles. ResearchGate.
  • A General Method for the Preparation of 4- and 6-Azaindoles. The Journal of Organic Chemistry - ACS Publications.

Sources

Foundational

The Physicochemical Profile and Synthetic Utility of (E)-3-(2-(Dimethylamino)vinyl)-4-nitropyridine 1-oxide in Drug Discovery

Executive Summary In modern medicinal chemistry, the design of kinase inhibitors and targeted therapeutics frequently relies on the incorporation of bioisosteres to optimize pharmacokinetic properties. (E)-3-(2-(Dimethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of kinase inhibitors and targeted therapeutics frequently relies on the incorporation of bioisosteres to optimize pharmacokinetic properties. (E)-3-(2-(Dimethylamino)vinyl)-4-nitropyridine 1-oxide is a highly specialized, critical enamine intermediate used extensively in the synthesis of 5-azaindole (1H-pyrrolo[3,2-c]pyridine) scaffolds [2]. By replacing the traditional indole core with an azaindole, drug developers can significantly reduce lipophilicity (LogP), enhance aqueous solubility, and introduce novel hydrogen-bond accepting capabilities—crucial factors in targeting the JAK/STAT and other kinase pathways [2].

This whitepaper provides an in-depth technical analysis of this compound, detailing its physicochemical properties, the chemical causality behind its formation via the Leimgruber-Batcho reaction, and self-validating experimental protocols for its utilization.

Physicochemical Profile

The physical and chemical properties of (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide are dictated by its highly conjugated donor-acceptor system. The electron-donating dimethylamino group and the strongly electron-withdrawing nitro group create a pronounced dipole, influencing both its solubility and its spectral characteristics [1, 4].

PropertyValue / Description
Chemical Name (E)-3-(2-(Dimethylamino)vinyl)-4-nitropyridine 1-oxide
CAS Registry Number 104118-88-9 (General) / 123367-22-6 (E-isomer)
Molecular Formula C₉H₁₁N₃O₃
Molecular Weight 209.20 g/mol
Appearance Dark red to purple crystalline solid
Solubility Soluble in DMF, DMSO, and Dichloromethane; sparingly soluble in water.
Reactivity Profile Highly electrophilic at the vinyl β -carbon; susceptible to catalytic hydrogenation at both the nitro and N-oxide moieties.

Mechanistic Role in Drug Development

The primary utility of (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide lies in its role as the direct precursor to 5-azaindole via the Leimgruber-Batcho indole synthesis [3].

The Causality of the Scaffold: To synthesize an azaindole, a pyrrole ring must be fused to a pyridine ring. The Leimgruber-Batcho approach achieves this by utilizing ortho-nitrotoluenes. In this specific case, 3-methyl-4-nitropyridine 1-oxide is used. The presence of the N-oxide and the nitro group is not accidental; both are strongly electron-withdrawing groups (EWG). Their synergistic effect highly acidifies the protons of the C3-methyl group, allowing it to act as a nucleophile. When reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA), a condensation reaction occurs, yielding the stable enamine: (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide [2, 3].

Synthesis A 3-Methylpyridine 1-oxide B 3-Methyl-4-nitropyridine 1-oxide A->B Nitration (HNO3/H2SO4) C (E)-3-(2-(Dimethylamino)vinyl) -4-nitropyridine 1-oxide B->C DMF-DMA Condensation D 5-Azaindole (1H-pyrrolo[3,2-c]pyridine) C->D Reductive Cyclization (H2, Pd/C or Raney Ni)

Figure 1: Synthetic pathway from 3-methylpyridine 1-oxide to 5-azaindole via the enamine intermediate.

Experimental Workflows & Protocols

The following protocols describe the generation and subsequent cyclization of the enamine. As a Senior Application Scientist, it is critical to rely on self-validating systems —visual or physical cues that confirm the reaction trajectory without requiring immediate spectroscopic analysis.

Protocol 1: Condensation to Form the Enamine

Objective: Synthesize (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide from 3-methyl-4-nitropyridine 1-oxide.

Causality & Logic: DMF-DMA acts as both the electrophilic formylating agent and the base. Because the transition state involves a highly polar intermediate, running the reaction in a polar aprotic solvent like N,N-dimethylformamide (DMF) stabilizes the charges and accelerates the condensation [3].

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried, nitrogen-flushed round-bottom flask with 3-methyl-4-nitropyridine 1-oxide (1.0 eq) and anhydrous DMF (0.5 M concentration).

  • Reagent Addition: Syringe in DMF-DMA (1.5 to 2.0 eq). Note: DMF-DMA is highly moisture sensitive; use of degraded reagent will halt the reaction.

  • Heating: Heat the mixture to 90–100 °C under a nitrogen atmosphere for 4 to 15 hours.

  • Self-Validation Check (Colorimetric Shift): The starting material is a pale yellow solid. As the reaction progresses, the formation of the extended π -conjugation (the donor-acceptor system from the dimethylamine to the nitro group) will cause a dramatic bathochromic shift. The solution will turn deep red or dark purple . If this color change does not occur within the first hour, the DMF-DMA has likely hydrolyzed and must be replaced.

  • Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove excess DMF-DMA.

  • Isolation: Triturate the resulting dark residue with diethyl ether. Filter the dark red crystalline solid and dry under a vacuum.

Protocol 2: Reductive Cyclization to 5-Azaindole

Objective: Convert the enamine into 1H-pyrrolo[3,2-c]pyridine (5-azaindole).

Causality & Logic: This is a cascade reaction. Catalytic hydrogenation serves three purposes in a single pot:

  • Reduces the nitro group to an aniline (amine).

  • The newly formed amine spontaneously undergoes intramolecular nucleophilic attack on the electrophilic β -carbon of the enamine, followed by the elimination of dimethylamine gas to form the pyrrole ring.

  • Deoxygenates the pyridine N-oxide to yield the final aromatic azaindole [2].

Mechanism N1 Nitro-Enamine N-oxide (Deep Red) N2 Amino-Enamine N-oxide (Intermediate) N1->N2 Catalytic Hydrogenation (Pd/C, H2) N3 Cyclized Indoline (Intermediate) N2->N3 Intramolecular Attack (C-N bond formation) N4 5-Azaindole N-oxide N3->N4 Elimination (-HN(CH3)2) N5 5-Azaindole (Colorless/Pale Yellow) N4->N5 Deoxygenation (-H2O)

Figure 2: Stepwise cascade mechanism of the reductive cyclization of the enamine to 5-azaindole.

Step-by-Step Methodology:

  • Preparation: Dissolve the (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide in a mixture of methanol or ethanol (0.2 M).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) or Raney Nickel (10-20% w/w). Safety: Pd/C is highly pyrophoric when dry; add under a blanket of inert gas.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas ( H2​ ). Maintain under a hydrogen balloon or in a Parr shaker at 40-50 psi.

  • Self-Validation Check (Visual & Physical):

    • Physical: Hydrogen consumption will be observed via a pressure drop or balloon deflation.

    • Visual: The deep red color of the enamine will dissipate into a pale yellow or colorless solution. This bleaching effect confirms the destruction of the conjugated nitro-enamine system and the successful formation of the aromatic azaindole.

  • Workup: Once hydrogen uptake ceases and the solution is pale, filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite thoroughly with methanol.

  • Purification: Concentrate the filtrate under vacuum and purify the residue via silica gel flash chromatography (typically using a DCM/MeOH gradient) to yield pure 5-azaindole.

References

  • ChemWhat. "3-[2-(DiMethylaMino)vinyl]-4-nitropyridine 1-Oxide CAS#: 104118-88-9 • ChemWhat | Database of Chemicals & Biologicals".
  • Google Patents. "US8980911B2 - Heterocyclic compounds as protein kinase inhibitors".
  • Google Patents. "CN103421004A - 5-azaindole preparation method".
  • NextSDS. "3-[2-(DiMethylaMino)vinyl]-4-nitropyridine 1-Oxide - Chemical Substance Information".
Exploratory

An In-depth Technical Guide to (+)-20R,21R-Epoxyresibufogenin-3-formate (CAS 123367-22-6): A Novel Nonpeptide IL-6 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals Introduction (+)-20R,21R-Epoxyresibufogenin-3-formate (ERBF), registered under CAS number 123367-22-6, is a bufadienolide that has emerged as a significant...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-20R,21R-Epoxyresibufogenin-3-formate (ERBF), registered under CAS number 123367-22-6, is a bufadienolide that has emerged as a significant small molecule of interest in the field of drug discovery and development. Initially isolated from the traditional Chinese medicine 'Ch'an Su' (toad venom), this compound has been identified as a potent and selective nonpeptide antagonist of the interleukin-6 (IL-6) receptor.[1][2] The dysregulation of the IL-6 signaling pathway is implicated in a multitude of diseases, including autoimmune disorders, chronic inflammation, and various cancers.[1][3] The unique ability of ERBF to specifically inhibit this pathway presents a promising avenue for the development of novel therapeutics.

It is of critical importance to note that the stereochemical configuration of this molecule was initially misidentified. Rigorous analysis, including single-crystal X-ray crystallography, has unequivocally established the active compound as the (+)-20R,21R-epoxyresibufogenin-3-formate isomer.[4][5][6] This guide provides a comprehensive technical overview of ERBF, encompassing its physicochemical characteristics, synthesis, analytical characterization, biological activity, and therapeutic potential.

Physicochemical Properties

A summary of the key physicochemical properties of (+)-20R,21R-epoxyresibufogenin-3-formate is presented in the table below.

PropertyValueReference
CAS Number 123367-22-6
Molecular Formula C₂₅H₃₂O₆[1]
Molecular Weight 428.5 g/mol [1]
Appearance Crystalline solid[4]
Optical Rotation Dextrorotatory (+)[4][5]
Stereochemistry 20R, 21R[4][6]

Synthesis and Manufacturing

(+)-20R,21R-Epoxyresibufogenin-3-formate is synthesized from the natural product resibufogenin.[4][5] An improved and more efficient synthesis has been developed to increase the yield of the desired compound, which is crucial for further pharmacological studies due to the high cost of the starting material.[4]

Improved Synthesis Protocol

This improved synthesis involves the formylation of resibufogenin followed by a stereoselective epoxidation.

Step 1: Formylation of Resibufogenin

  • Dissolve resibufogenin in a suitable solvent such as pyridine.

  • Add formic acid to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and extract the product, resibufogenin-3-formate.

Step 2: Epoxidation of Resibufogenin-3-formate

  • Dissolve the resibufogenin-3-formate obtained from Step 1 in an appropriate solvent like acetonitrile.

  • Cool the solution to 0°C.

  • Add an oxidizing agent, such as dimethyldioxirane in acetone or Oxone®, to the solution.

  • Maintain the reaction at a low temperature and monitor its progress.

  • After the reaction is complete, perform an aqueous workup and extract the crude product.

  • Purify the crude product by column chromatography to yield (+)-20R,21R-epoxyresibufogenin-3-formate.[4]

This improved method provides a higher overall yield compared to the initial synthesis routes.[4]

Synthesis Workflow

G Resibufogenin Resibufogenin Formylation Formylation (Formic Acid, Pyridine) Resibufogenin->Formylation Resibufogenin_formate Resibufogenin-3-formate Formylation->Resibufogenin_formate Epoxidation Stereoselective Epoxidation (e.g., Dimethyldioxirane or Oxone®) Resibufogenin_formate->Epoxidation ERBF (+)-20R,21R-Epoxyresibufogenin-3-formate Epoxidation->ERBF

Caption: Improved synthesis workflow for (+)-20R,21R-epoxyresibufogenin-3-formate.

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of (+)-20R,21R-epoxyresibufogenin-3-formate. The following techniques are key to its characterization.

Spectroscopic Data
TechniqueKey Observations
¹H NMR (in CDCl₃) Signals corresponding to the steroidal backbone and the epoxy-lactone ring. Characteristic shifts for the formate proton.[7]
¹³C NMR (in CDCl₃) Resonances confirming the carbon skeleton, including the epoxide and carbonyl carbons.[1][7]
Mass Spectrometry (HR-ESI-MS) Provides the exact mass of the molecule, confirming its elemental composition.[7]
Infrared (IR) Spectroscopy Absorption bands indicating the presence of carbonyl (lactone and formate), epoxide, and hydroxyl functional groups.

Note: Detailed peak lists and assignments can be found in the cited literature.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of ERBF. A reversed-phase HPLC method can be employed for this purpose.

Typical HPLC Method:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of water and an organic solvent such as acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the chromophores of the molecule absorb, typically around 299 nm for bufadienolides.[8]

  • Internal Standard: An appropriate internal standard can be used for quantitative analysis.[8]

Biological Activity and Mechanism of Action

(+)-20R,21R-Epoxyresibufogenin-3-formate is a selective antagonist of the interleukin-6 receptor (IL-6R).[1] It exhibits its biological activity by competitively inhibiting the binding of IL-6 to its receptor, thereby blocking the subsequent downstream signaling cascade.[1]

IL-6 Receptor Antagonism

In vitro studies have demonstrated that ERBF dose-dependently suppresses IL-6 activity.[1] It causes a parallel rightward shift in the dose-response curves for IL-6, which is characteristic of a competitive antagonist.[1] Importantly, ERBF shows high selectivity for the IL-6 pathway. It does not affect the signaling of other cytokines such as IL-2, IL-3, IL-4, IL-8, or tumor necrosis factor-alpha (TNF-α).[1]

Mechanism of Action at the Molecular Level

The IL-6 receptor system consists of two main components: the IL-6 receptor (IL-6R or gp80) and a signal-transducing subunit, glycoprotein 130 (gp130). The binding of IL-6 to IL-6R induces the dimerization of gp130, which in turn activates the Janus kinase (JAK) family of tyrosine kinases. This initiates a signaling cascade, most notably the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. ERBF is believed to bind to the IL-6R, preventing the initial binding of IL-6 and thereby inhibiting the entire downstream signaling cascade.[1]

IL-6 Signaling Pathway and Inhibition by ERBF

G IL6R IL-6 Receptor (gp80) gp130_1 gp130 gp130_2 gp130 JAK1 JAK gp130_1->JAK1 Activates JAK2 JAK gp130_2->JAK2 Activates IL6 IL-6 IL6->IL6R Binds ERBF (+)-20R,21R-ERBF ERBF->IL6R Blocks STAT3_inactive STAT3 (inactive) JAK1->STAT3_inactive Phosphorylates JAK2->STAT3_inactive Phosphorylates STAT3_active STAT3-P (active dimer) STAT3_inactive->STAT3_active Dimerizes Nucleus Nucleus STAT3_active->Nucleus Translocates Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene

Caption: Simplified IL-6 signaling pathway and the inhibitory action of (+)-20R,21R-ERBF.

Therapeutic Potential and Applications in Drug Development

The role of IL-6 in various pathological conditions makes its inhibition a compelling therapeutic strategy. The development of small molecule inhibitors like ERBF offers potential advantages over biologic therapies, such as monoclonal antibodies, including oral bioavailability and lower manufacturing costs.

Potential Therapeutic Indications
  • Autoimmune Diseases: Conditions such as rheumatoid arthritis, where IL-6 is a key inflammatory mediator.[3]

  • Cancer: Certain cancers, including multiple myeloma and some solid tumors, are dependent on IL-6 signaling for their growth and survival.[2]

  • Inflammatory Conditions: Chronic inflammatory diseases where IL-6 plays a central role.[3]

  • Cytokine Release Syndrome: A life-threatening systemic inflammatory response where IL-6 is a major driver.[6]

In Vitro and In Vivo Studies

In vitro studies have consistently demonstrated the potent and selective IL-6 inhibitory activity of ERBF.[1] Further in vivo studies are necessary to fully elucidate its pharmacokinetic profile, efficacy, and safety in relevant animal models of disease. Such studies are critical for advancing this compound towards clinical development.

Safety and Toxicology

As a bufadienolide, (+)-20R,21R-epoxyresibufogenin-3-formate belongs to a class of compounds known for their cardiotonic effects.[9][10] Therefore, a thorough toxicological assessment is paramount.

General Toxicity of Bufadienolides:

  • Cardiotoxicity: The primary concern with bufadienolides is their potential for cardiotoxicity, which can manifest as arrhythmias and other cardiac adverse effects.[10]

  • Narrow Therapeutic Index: Many compounds in this class have a narrow therapeutic window, meaning the dose required for therapeutic effect is close to the dose that causes toxicity.[9]

Specific Toxicological Data for ERBF:

Currently, there is a lack of publicly available, specific in-depth toxicology data for (+)-20R,21R-epoxyresibufogenin-3-formate. Comprehensive safety and toxicology studies, including acute and chronic toxicity, genotoxicity, and carcinogenicity assessments, are required to establish a clear safety profile for this compound before it can be considered for clinical use.

Conclusion

(+)-20R,21R-Epoxyresibufogenin-3-formate is a promising small molecule IL-6 receptor antagonist with a well-defined chemical structure and a selective mechanism of action. Its ability to specifically block the IL-6 signaling pathway holds significant therapeutic potential for a range of diseases. Further research, particularly in the areas of in vivo efficacy and comprehensive toxicology, is essential to fully realize its potential as a novel therapeutic agent. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals dedicated to advancing innovative treatments for IL-6-mediated diseases.

References

  • Boos, T. L., Cheng, K., Greiner, E., Deschamps, J. R., Jacobson, A. E., & Rice, K. C. (2012). Configurational Reassignment and Improved Preparation of the Competitive IL-6 Receptor Antagonist 20R,21R-Epoxyresibufogenin-3-formate. Journal of Natural Products, 75(4), 661–668. [Link]

  • Boos, T. L., Cheng, K., Greiner, E., Deschamps, J. R., Jacobson, A. E., & Rice, K. C. (2012). Configurational Reassignment and Improved Preparation of the Competitive IL-6 Receptor Antagonist 20R,21R-Epoxyresibufogenin-3-formate. Journal of Natural Products, 75(4), 661–668. [Link]

  • Ebihara, S., et al. (2000). Development of an interleukin (IL) 6 receptor antagonist that inhibits IL-6-dependent growth of human myeloma cells. Cancer Research, 60(16), 4594-4600. [Link]

  • Hayashi, M., et al. (2002). Biological activity of a novel nonpeptide antagonist to the interleukin-6 receptor 20S,21-epoxy-resibufogenin-3-formate. Journal of Pharmacology and Experimental Therapeutics, 303(1), 104-109. [Link]

  • Hayashi, M., et al. (2012). Configurational reassignment and improved preparation of the competitive IL-6 receptor antagonist 20R,21R-epoxyresibufogenin-3-formate. Journal of Natural Products, 75(4), 661-668. [Link]

  • Kang, S., et al. (2021). Therapeutic efficacy of anti-IL-6 receptor antibody in treatment of cytokine release syndrome. Frontiers in Immunology, 12, 638447. [Link]

  • Rossi, J. F., et al. (2015). Interleukin-6 as a therapeutic target. Clinical Cancer Research, 21(6), 1248-1257. [Link]

  • Shinriki, S., et al. (2009). Humanized anti-interleukin-6 receptor antibody suppresses tumor angiogenesis and in vivo growth of human oral squamous cell carcinoma. Clinical Cancer Research, 15(17), 5426-5434. [Link]

  • SpectraBase. (n.d.). 20-R,21-R-EPOXYRESIBUFOGENIN-3-FORMATE. Wiley. [Link]

  • Steyn, P. S., & van Heerden, F. R. (1998). Bufadienolides of plant and animal origin. Natural Product Reports, 15(4), 397-413. [Link]

  • Tian, J., et al. (2010). The cardiotoxicity of bufadienolides: A review. Heart and Vessels, 25(6), 475-481. [Link]

  • Wang, G., et al. (2000). Determination of resibufogenin and cinobufagin in heart-protecting musk pill by HPLC. Biomedical Chromatography, 14(2), 130-132. [Link]

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Foundational

An In-depth Technical Guide to the Theoretical and Experimental Study of (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive theoretical and practical framework for the study of (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide. While speci...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive theoretical and practical framework for the study of (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document synthesizes information from structurally analogous compounds and established principles of organic chemistry and computational science to serve as an authoritative resource. We will explore its synthesis, structural and spectroscopic characterization, and in-silico analysis, providing both the "how" and the "why" behind the proposed methodologies.

Introduction: The Chemical Landscape of a Multifunctional Molecule

(E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide is a fascinating heterocyclic compound that brings together several key functional groups, each contributing to its unique electronic and chemical properties. Pyridine N-oxides, as a class, are of significant interest due to their diverse biological activities and their utility as synthetic intermediates.[1] The N-oxide group alters the electron distribution within the pyridine ring, rendering it more susceptible to both electrophilic and nucleophilic substitution compared to the parent pyridine.[1]

The molecule in focus, with CAS Number 104118-88-9, has the molecular formula C9H11N3O3 and a molecular weight of 209.21 g/mol .[2][3] Its structure is characterized by three key features:

  • The 4-nitro group: A strong electron-withdrawing group that significantly influences the electronic properties and reactivity of the pyridine ring.

  • The 1-oxide group: This group not only modifies the reactivity of the pyridine ring but also introduces a polar site capable of hydrogen bonding.

  • The (E)-3-(2-(dimethylamino)vinyl) group: An electron-donating group that can engage in extended conjugation with the pyridine ring system, likely leading to interesting photophysical properties.

This combination of electron-donating and electron-withdrawing groups on a pyridine N-oxide scaffold suggests a molecule with a pronounced intramolecular charge transfer character, making it a candidate for applications in materials science (e.g., nonlinear optics) and as a potential bioactive agent. Indeed, various nitropyridine derivatives have been investigated for their biological activities, including as potential antimicrobial agents.[4][5] Specifically, 4-nitropyridine N-oxide has been identified as an inhibitor of bacterial quorum sensing, a mechanism crucial for biofilm formation and virulence.[6]

Synthesis and Purification: A Plausible and Detailed Protocol

Proposed Synthetic Pathway

The synthesis can be envisioned as a condensation reaction between 3-methyl-4-nitropyridine 1-oxide and a dimethylformamide-derived reagent.

Synthesis_Pathway 3-methyl-4-nitropyridine_1-oxide 3-methyl-4-nitropyridine 1-oxide Product (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide 3-methyl-4-nitropyridine_1-oxide->Product Condensation DMF-DMA DMF-DMA (or similar) DMF-DMA->Product

Caption: Proposed synthesis of the title compound.

Detailed Experimental Protocol

This protocol is based on the known reactivity of methyl groups on electron-deficient aromatic rings.

Step 1: Synthesis of 3-methyl-4-nitropyridine-1-oxide

This well-documented precursor can be synthesized in two steps from 3-methylpyridine (3-picoline).[7]

  • N-oxidation of 3-methylpyridine: 3-methylpyridine is oxidized using an oxidizing agent like hydrogen peroxide in glacial acetic acid.[7]

  • Nitration of 3-methylpyridine-1-oxide: The resulting N-oxide is then nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid to introduce the nitro group at the 4-position.[7]

Step 2: Synthesis of (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 3-methyl-4-nitropyridine 1-oxide in a suitable solvent such as dimethylformamide (DMF).

  • Reagent Addition: Add 1.5-2.0 equivalents of N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Purity Assessment

A multi-pronged approach is recommended for assessing the purity of the final compound.[2]

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone for purity determination. A reversed-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) would be a good starting point. The presence of the polar N-oxide might suggest exploring Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and identify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any residual starting materials or by-products.

Spectroscopic and Structural Characterization

While experimental spectra for the title compound are not published, we can predict the key features based on data from analogous structures.[1][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Aromatic Protons: Expect three signals in the aromatic region, corresponding to the protons at positions 2, 5, and 6 of the pyridine ring. The strong electron-withdrawing effect of the nitro group and the N-oxide will likely shift these protons downfield.

  • Vinyl Protons: Two doublets corresponding to the two vinyl protons. The large coupling constant (typically >12 Hz) will confirm the (E)-configuration.

  • Dimethylamino Protons: A singlet in the upfield region corresponding to the six equivalent protons of the two methyl groups.

¹³C NMR:

  • The carbon atoms of the pyridine ring will show distinct signals, with their chemical shifts influenced by the substituents. The carbon bearing the nitro group (C4) and the carbons adjacent to the N-oxide (C2 and C6) will be significantly affected.[8]

  • The vinylic carbons and the dimethylamino carbons will also be observable.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key vibrational bands:

Functional GroupExpected Wavenumber (cm⁻¹)
N-O stretch (N-oxide)~1200-1300
Asymmetric NO₂ stretch~1500-1560
Symmetric NO₂ stretch~1335-1365
C=C stretch (vinyl and aromatic)~1600-1650
C-N stretch (dimethylamino)~1180-1360

Data is predicted based on typical values for these functional groups.[10][11]

UV-Visible Spectroscopy

The extended conjugation in this molecule, involving the dimethylamino group, the vinyl bridge, the pyridine N-oxide ring, and the nitro group, is expected to result in strong absorption in the UV-visible region. A significant intramolecular charge transfer (ICT) band at a relatively long wavelength (likely in the 350-450 nm range) is anticipated.

Theoretical Studies: A Computational Approach to Understanding Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, molecular geometry, and reactivity of molecules like (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide.[12]

Computational Methodology

A robust and widely used approach involves the following steps:

DFT_Workflow cluster_0 Computational Protocol Input Build Initial 3D Structure Optimization Geometry Optimization (e.g., B3LYP/6-311G(d,p)) Input->Optimization Frequency Frequency Calculation (Confirm Minimum Energy) Optimization->Frequency Properties Calculate Electronic Properties (HOMO-LUMO, NBO, MEP) Frequency->Properties Output Analyze Results Properties->Output

Caption: A typical workflow for DFT calculations.

  • Geometry Optimization: The starting point is to obtain the minimum energy structure of the molecule. The B3LYP functional with a basis set such as 6-311G(d,p) is a common and reliable choice for organic molecules.[13]

  • Frequency Calculation: This is a crucial step to verify that the optimized geometry corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).[12]

  • Property Calculations: Once the optimized geometry is confirmed, various electronic properties can be calculated at the same level of theory.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity and electronic transitions.

  • HOMO: Represents the ability to donate an electron. For the title compound, the HOMO is expected to be localized primarily on the electron-rich dimethylaminovinyl portion of the molecule.

  • LUMO: Represents the ability to accept an electron. The LUMO is anticipated to be localized on the electron-deficient nitropyridine N-oxide ring system.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial parameter. A smaller gap generally implies higher chemical reactivity and lower kinetic stability. The pronounced intramolecular charge transfer character of this molecule suggests that the HOMO-LUMO gap will be relatively small.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and charge distribution within the molecule. It allows for the quantification of:

  • Atomic Charges: To understand the electrostatic potential of the molecule.

  • Donor-Acceptor Interactions: NBO analysis can reveal the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals, which is key to understanding the intramolecular charge transfer in this system.

Potential Applications and Future Directions

Given its structural features, (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide holds promise in several areas:

  • Medicinal Chemistry: As an analogue of other bioactive nitropyridine N-oxides, it warrants investigation for antimicrobial, particularly antibacterial and antifungal, activity.[4][5][14] Its potential as a quorum sensing inhibitor should also be explored.

  • Materials Science: The significant intramolecular charge transfer suggests that this molecule could exhibit interesting nonlinear optical (NLO) properties, making it a candidate for applications in optoelectronics.

Future research should focus on the experimental validation of the proposed synthesis and a thorough characterization of its spectroscopic, structural, and photophysical properties. Biological screening against a panel of microbial strains would be a logical next step to explore its potential as a therapeutic agent.

References

  • BenchChem. (2025). A Comprehensive Guide to Comparative DFT Studies of Substituted Pyridine N-Oxides. BenchChem.
  • Kolehmainen, E., Gawinecki, R., & Osmialowski, B. (n.d.). Synthesis and NMR characterization of seven new substituted pyridine N-oxides.
  • PubChem. (n.d.). 4-Nitropyridine N-oxide. Retrieved from [Link]

  • BenchChem. (2025). comparative DFT studies of substituted pyridine N-oxides. BenchChem.
  • PubChem. (n.d.). Polyvinyl alcohol compositions - Patent US-7045184-B2. Retrieved from [Link]

  • BenchChem. (2025). Synthesis of 2,3-Dihydroxyquinoxaline: An Application Note and Detailed Protocol. BenchChem.
  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
  • Kobus, M., et al. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC.
  • Organic Syntheses. (n.d.). Cu-CATALYZED AZIDE-ALKYNE CYCLOADDITION: PREPARATION OF TRIS((1-BENZYL-1H-1,2,3-TRIAZOLYL)METHYL)AMINE. Retrieved from [Link]

  • ResearchGate. (2011). A characterization study on 2,6-dimethyl-4-nitropyridine N-oxide by density functional theory calculations. Spectrochimica Acta Part A Molecular and Biomolecular Spectroscopy.
  • NextSDS. (n.d.). 3-[2-(DiMethylaMino)vinyl]-4-nitropyridine 1-Oxide. Retrieved from [Link]

  • Puszko, A., & Wasylina, L. (n.d.). The Influence of Steric Effect on 1 H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine N-Oxide. Chemical Papers.
  • BindingDB. (n.d.). Patents In BindingDB. Retrieved from [Link]

  • Thoreauchem. (n.d.). 3-(2-(DIMETHYLAMINO)VINYL)-4-NITROPYRIDINE 1-OXIDE-104118-88-9. Retrieved from [Link]

  • OSTI.GOV. (n.d.). Patent Public Search | USPTO. Retrieved from [Link]

  • ACS Publications. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities.
  • NIST. (n.d.). Pyridine, 4-nitro-, 1-oxide. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021097118A1 - Small type ii cas proteins and methods of use thereof.
  • go.gov.sg. (2024). 28 March 2024. Retrieved from [Link]

  • Jasiński, R., et al. (2016). A DFT computational study of the molecular mechanism of [3 + 2] cycloaddition reactions between nitroethene and benzonitrile N-oxides. PMC.
  • Hoffman Fine Chemicals. (n.d.). CAS 104118-88-9 | 3-[2-(Dimethylamino)vinyl]-4-nitropyridine 1-oxide | MFCD12405620. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Retrieved from [Link]

  • ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
  • ResearchGate. (2023). Synthesis of L‐Hexopyranosyl Fluorides Enabled by Radical Decarboxylative Fluorination: Assembly of a Pentasaccharide Repeating Unit Corresponding to Extracellular Polysaccharide S‐88.
  • Frontiers. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions.
  • MDPI. (2023). Design, Synthesis and Bioactivity Evaluation of Heterocycle-Containing Mono- and Bisphosphonic Acid Compounds.
  • Biotage. (2014).
  • ChemWhat. (n.d.). 3-[2-(DiMethylaMino)vinyl]-4-nitropyridine 1-Oxide CAS#: 104118-88-9. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-ethyl-4-nitropyridine 1-oxide (C7H8N2O3). Retrieved from [Link]

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Exploratory

The Leimgruber-Batcho Enamine: Discovery, Mechanistic Causality, and Synthesis of (E)-3-(2-(Dimethylamino)vinyl)-4-nitropyridine 1-oxide

Executive Summary The compound (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide (CAS Registry Number: 123367-22-6)[1] is a highly specialized enamine intermediate that serves as the critical linchpin in the synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide (CAS Registry Number: 123367-22-6)[1] is a highly specialized enamine intermediate that serves as the critical linchpin in the synthesis of 5-azaindole (1H-pyrrolo[3,2-c]pyridine). Bridging the gap between simple pyridine derivatives and complex, drug-like heterocycles, this intermediate enables the circumvention of traditional, low-yielding Fischer indole syntheses when applied to electron-deficient aza-aromatics. This whitepaper provides an in-depth technical analysis of its historical discovery, the mechanistic causality behind its synthesis, and self-validating protocols for its implementation in modern drug development.

Historical Context: The Azaindole Challenge

Indoles and their bioisosteres, azaindoles, are privileged scaffolds in medicinal chemistry. However, while the classic Fischer indole synthesis is highly effective for standard indoles, it fails spectacularly when applied to the synthesis of 5-azaindole. The electron-withdrawing nature of the pyridine nitrogen severely destabilizes the required hydrazone intermediates, resulting in trace yields or complete reaction failure[2].

In 1971, the landscape of heterocyclic chemistry was altered by the discovery of the, which utilized o-nitrotoluenes and N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form indoles via an enamine intermediate. The true breakthrough for the pyridine series occurred in 1993, when successfully adapted this methodology to synthesize 5-azaindole during their total synthesis of modified ellipticines[3]. By utilizing 3-methyl-4-nitropyridine 1-oxide as the starting material, they successfully isolated the deep-red enamine intermediate, (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide , proving that the Leimgruber-Batcho logic could be extended to highly electron-deficient heteroaromatics[2][3].

Mechanistic Causality & Molecular Logic

The synthesis of (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide is not merely a condensation; it is a masterclass in electronic manipulation. The protocol relies on the synergistic interplay of two functional groups: the nitro group and the N-oxide .

  • The Directing Role of the N-Oxide : Pyridine inherently resists electrophilic aromatic substitution. Oxidation of 3-methylpyridine to its N-oxide drastically increases the electron density of the ring via resonance, specifically directing the subsequent nitration to the 4-position (para to the N-oxide) to yield 3-methyl-4-nitropyridine 1-oxide.

  • C-H Activation via Dual Inductive Pull : The Leimgruber-Batcho condensation strictly depends on the acidity of the methyl protons[2]. In 3-methyl-4-nitropyridine 1-oxide, the methyl group is flanked by two strongly electron-withdrawing groups (the NO2 group and the N-oxide). This dual inductive effect highly acidifies the methyl protons, allowing for facile deprotonation and subsequent nucleophilic attack on the weakly electrophilic DMF-DMA.

SynthesisWorkflow A 3-Methylpyridine B 3-Methylpyridine 1-oxide A->B Oxidation C 3-Methyl-4-nitropyridine 1-oxide B->C Nitration D (E)-3-(2-(dimethylamino)vinyl) -4-nitropyridine 1-oxide C->D DMF-DMA E 5-Azaindole D->E Reductive Cyclization

Figure 1: Synthetic workflow from 3-methylpyridine to 5-azaindole via the enamine.

Mechanism Step1 1. Activation of 3-Methyl Group (Inductive pull by NO2 & N-oxide) Step2 2. Deprotonation & Nucleophilic Attack (Condensation with DMF-DMA) Step1->Step2 Step3 3. Elimination of Dimethylamine (Formation of Enamine 123367-22-6) Step2->Step3 Step4 4. Reductive Cleavage (NO2 -> NH2, N-oxide -> Pyridine) Step3->Step4 Step5 5. Intramolecular Cyclization (Aniline attacks Enamine) Step4->Step5 Step6 6. Aromatization (Loss of Dimethylamine -> 5-Azaindole) Step5->Step6

Figure 2: Mechanistic causality of the Leimgruber-Batcho cyclization process.

Self-Validating Experimental Protocols

The following methodologies are engineered to provide built-in visual and chemical feedback loops to ensure protocol integrity.

Protocol A: Synthesis of the Enamine Intermediate[4]
  • Objective : Condensation of 3-methyl-4-nitropyridine 1-oxide with DMF-DMA.

  • Reagents : 3-methyl-4-nitropyridine 1-oxide (1.0 eq), DMF-DMA (1.5–2.0 eq), anhydrous DMF (solvent).

  • Step-by-Step Procedure :

    • Charge : To a dry, inert-gas-purged round-bottom flask, suspend 3-methyl-4-nitropyridine 1-oxide in anhydrous DMF (approx. 5 mL/g).

    • Addition : Add DMF-DMA dropwise at room temperature.

    • Thermal Activation : Heat the mixture to 90–100 °C.

    • Self-Validation Checkpoint : Within 30–60 minutes, the yellow suspension will dissolve and transition into a deep red/purple homogeneous solution . This intense chromic shift is the hallmark of the highly conjugated enamine system forming.

    • Monitoring : Stir for 4–12 hours. Confirm consumption of the starting material via LC-MS or TLC (DCM:MeOH 9:1).

    • Isolation : Cool to room temperature and concentrate under reduced pressure. Triturate the dark residue with cold diethyl ether, filter, and dry to yield (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide as a dark red solid.

Protocol B: Reductive Cyclization to 5-Azaindole
  • Objective : One-pot reduction and aromatization.

  • Reagents : Enamine intermediate (1.0 eq), 10% Pd/C or Raney Nickel, Hydrogen gas, Ethanol.

  • Step-by-Step Procedure :

    • Charge : Dissolve the enamine intermediate in ethanol (10 mL/g).

    • Catalyst Addition : Carefully add 10% Pd/C (10% w/w) under a nitrogen atmosphere. Causality: Ethanol is chosen as a protic solvent to facilitate the proton transfers required during the elimination of dimethylamine in the final aromatization step.

    • Reduction : Evacuate and backfill the flask with H₂ gas. Maintain under a hydrogen atmosphere (30-50 psi) at 25–45 °C.

    • Self-Validation Checkpoint : The deep red color of the solution will progressively fade to a pale yellow/brown as the conjugated enamine is consumed and the pyrrole ring forms. Hydrogen uptake will visibly cease upon completion.

    • Workup : Purge with N₂, filter through a Celite pad to remove the catalyst, and concentrate the filtrate. Purify via silica gel chromatography to afford 5-azaindole.

Quantitative Physicochemical Data

PropertyValue
IUPAC Name (E)-N,N-dimethyl-2-(4-nitro-1-oxidopyridin-3-yl)ethen-1-amine
CAS Registry Number 123367-22-6[1]
Molecular Formula C9H11N3O3[1]
Molecular Weight 209.20 g/mol [1]
Physical State Dark red to yellow solid
Key Precursor 3-Methyl-4-nitropyridine 1-oxide
Downstream Target 5-Azaindole (1H-pyrrolo[3,2-c]pyridine)
Typical Condensation Yield 65% – 85%

Applications in Advanced Therapeutics

The ability to reliably synthesize 5-azaindole via the 123367-22-6 enamine intermediate has unlocked new vectors in drug discovery. Because the azaindole core acts as a bioisostere for both indole and purine moieties, it is highly sought after in the design of kinase inhibitors and antiviral agents.

Most notably, this exact synthetic pathway has been scaled up for industrial pharmaceutical manufacturing to produce the HIV-1 attachment inhibitor Temsavir and its prodrug Fostemsavir (BMS-663068) ()[4]. During the development of BMS-663068, the Leimgruber-Batcho condensation utilizing DMF-DMA to form the enamine intermediate was successfully executed on a >130 kg scale, proving the robustness and commercial viability of this chemical logic[5].

References

  • Dormoy, J.-R.; Heymes, A. "Synthèse industrielle en série ellipticine. I: Elaboration d'une nouvelle voie d'accès aux 6H-pyrido[4,3-b]carbazoles". Tetrahedron 1993, 49 (14), 2885-2914. URL:[Link]

  • Leimgruber, W.; Batcho, A. D. "Indole synthesis". US Patent 3732245A, 1973.
  • Meanwell, N. A. et al. "Innovation in the discovery of the HIV-1 attachment inhibitor temsavir and its phosphonooxymethyl prodrug fostemsavir". MedChemComm 2018, 9(8), 1253-1281. (PMC6587425). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: (E)-3-(2-(Dimethylamino)vinyl)-4-nitropyridine 1-oxide in the Synthesis of 5-Azaindole Scaffolds

Strategic Context in Drug Development Azaindoles are indispensable bioisosteres of indoles in modern medicinal chemistry. By incorporating a nitrogen atom into the benzenoid ring, azaindoles offer improved aqueous solubi...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context in Drug Development

Azaindoles are indispensable bioisosteres of indoles in modern medicinal chemistry. By incorporating a nitrogen atom into the benzenoid ring, azaindoles offer improved aqueous solubility, altered metabolic stability, and novel hydrogen-bonding interactions with target proteins. Specifically, 5-azaindole (1H-pyrrolo[3,2-c]pyridine) is a privileged pharmacophore frequently utilized in the development of kinase inhibitors and CNS therapeutics.

The most robust and scalable method for constructing the 5-azaindole core is the Leimgruber-Batcho synthesis. At the heart of this pathway lies the critical intermediate (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide . This application note details the mechanistic rationale, optimized protocols, and analytical validation for utilizing this specific building block to construct complex heterocyclic systems.

Mechanistic Rationale and Causality

The efficiency of this building block relies on the synergistic electronic properties of the pyridine 1-oxide and the nitro group, which dictate the reactivity of the molecule throughout the synthesis.

  • Acidity and Condensation: The strong electron-withdrawing nature of both the 4-nitro group and the 1-oxide moiety significantly increases the C-H acidity of the 3-methyl group on the starting material (3-methyl-4-nitropyridine 1-oxide). This electronic activation enables a highly efficient Knoevenagel-type condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the highly conjugated (E)-enamine.

  • Reductive Cyclization: The subsequent transformation requires the global reduction of the molecule. The reduction of the nitro group yields an aniline derivative. This nascent amine spontaneously undergoes an intramolecular nucleophilic attack on the highly electrophilic enamine carbon. This cyclization expels dimethylamine gas and forms the pyrrole ring. Concomitant or sequential deoxygenation of the N-oxide yields the fully aromatized 5-azaindole base, a process well-documented in the structural analysis of 1 [1].

G SM 3-Methyl-4-nitropyridine 1-oxide Intermediate (E)-3-(2-(dimethylamino)vinyl)- 4-nitropyridine 1-oxide SM->Intermediate Condensation 110°C Reagent DMF-DMA Reagent->Intermediate Product 5-Azaindole (1H-Pyrrolo[3,2-c]pyridine) Intermediate->Product Reductive Cyclization Reduction H2, Pd/C (Reduction) Reduction->Product

Mechanistic workflow of the Leimgruber-Batcho synthesis of 5-azaindole via the title enamine.

Data Presentation: Optimization of Reductive Cyclization

Selecting the correct reducing conditions is paramount. The reduction must not only convert the nitro group to an amine to trigger cyclization but ideally should also cleave the N-oxide to avoid a separate deoxygenation step.

Table 1: Optimization of Reductive Cyclization Conditions for 5-Azaindole

Reducing AgentSolvent SystemTemp (°C)N-Oxide CleavageYield (%)Purity (LC-MS)
H₂ (1 atm), 10% Pd/C Methanol25 - 40Yes (Complete) 85 >98%
Fe powder, AcOHToluene / AcOH90No (Yields N-oxide)6590%
Raney Ni, N₂H₄·H₂OEthanol80Yes (Complete)7895%
Zn dust, NH₄ClTHF / H₂O60No (Yields N-oxide)5588%

Note: Catalytic hydrogenation with Pd/C is the superior method, providing a one-pot reduction of both functional groups alongside high-purity ring closure.

Experimental Workflows & Protocols

Protocol 1: Synthesis of (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide

This protocol is adapted from established industrial 2 methodologies[2].

  • Self-Validating Principle: The reaction progress is visually tracked by a dramatic bathochromic shift. The starting material is pale yellow, while the extended conjugation of the resulting (E)-enamine turns the reaction mixture deep red/purple.

  • Step-by-Step Methodology:

    • Preparation: Charge a dry, argon-flushed round-bottom flask with 3-methyl-4-nitropyridine 1-oxide (1.0 eq) and anhydrous N,N-dimethylformamide (DMF) to create a 0.5 M solution.

    • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.5 eq) in a single portion. Causality: An excess of DMF-DMA is required to drive the equilibrium forward by compensating for the loss of volatile methanol byproducts.

    • Heating & Distillation: Equip the flask with a short-path distillation head. Heat the mixture to 110°C. Causality: Maintaining this temperature distills off the methanol generated during condensation, preventing the reverse reaction (hydrolysis of the delicate enamine).

    • Validation Check: After 3 hours, monitor the color (must be deep red). Perform TLC (DCM:MeOH 9:1); the starting material (Rf ~0.3) should be completely consumed, replaced by a bright red spot (Rf ~0.5).

    • Isolation: Cool the mixture to room temperature and concentrate under reduced pressure. Triturate the dark red residue with cold diethyl ether to precipitate the title enamine as a dark red solid. Filter and dry under high vacuum.

Protocol 2: Reductive Cyclization to 5-Azaindole

This protocol yields the final reference standard for 3 [3].

  • Self-Validating Principle: The cyclization releases dimethylamine gas. Placing a piece of moistened universal indicator paper at the exhaust of the reaction bubbler will show a rapid basic pH shift (green/blue), confirming that ring closure is actively occurring.

  • Step-by-Step Methodology:

    • Preparation: Dissolve (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide (1.0 eq) in anhydrous methanol (0.2 M).

    • Catalyst Loading: Carefully add 10% Pd/C (10 wt%) under an inert argon atmosphere. Causality: Argon prevents the ignition of methanol vapors by the highly pyrophoric Pd/C catalyst.

    • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (via balloon, 1 atm). Stir vigorously at 25°C.

    • Reaction Monitoring: The deep red color will rapidly fade to pale yellow as the conjugated enamine and nitro groups are reduced. The release of dimethylamine indicates active cyclization.

    • N-Oxide Cleavage: To ensure complete deoxygenation of the N-oxide, once the red color dissipates, raise the temperature to 40°C for an additional 2 hours.

    • Validation Check: LC-MS analysis must show the disappearance of the intermediate mass and the appearance of the 5-azaindole peak (m/z 119 [M+H]⁺).

    • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing with excess methanol. Concentrate the filtrate and purify via silica gel chromatography (EtOAc/Hexanes) to yield 5-azaindole as an off-white crystalline solid.

References

  • Product Class 22: Azaindoles and Their Derivatives - Thieme Connect. Available at:[Link]

  • CN103421004A - 5-azaindole preparation method - Google Patents.

Sources

Application

Application Note: Chemoselective Nucleophilic Aromatic Substitution (SNAr) of (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Experimental Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale The compound (E)-3-(2-(dim...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Experimental Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The compound (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide is a highly versatile, bifunctional scaffold frequently utilized in the synthesis of complex heterocycles, most notably as a precursor for azaindoles via the Leimgruber-Batcho cyclization. However, before reductive cyclization, the 4-nitro position can be strategically diversified via Nucleophilic Aromatic Substitution (SNAr).

Designing an SNAr protocol for this specific substrate requires precise chemoselectivity due to its dual functional nature:

  • The Electrophilic Core (4-nitro-1-oxide): The N-oxide moiety exerts a profound electron-withdrawing effect (-I and -M), drastically lowering the LUMO energy of the pyridine ring. This highly activates the 2- and 4-positions toward nucleophilic attack. Furthermore, the nitro group is an exceptional leaving group in N-oxide systems—often reacting orders of magnitude faster than corresponding halogens [1].

  • The Acid-Sensitive Appendage (3-enamine): The (E)-2-(dimethylamino)vinyl group is an enamine. Enamines are notoriously susceptible to hydrolysis under aqueous acidic conditions, which cleaves the moiety into an aldehyde.

The Causality of the Design: To successfully displace the nitro group while preserving the enamine for downstream cyclization, the reaction must be executed under strictly anhydrous, non-acidic conditions . The protocol below leverages the kinetic hyper-reactivity of the 4-nitro group [2], allowing the substitution to proceed under mild heating without degrading the delicate enamine.

SNAr_Mechanism SM (E)-3-(2-(dimethylamino)vinyl) -4-nitropyridine 1-oxide MC Meisenheimer Complex (N-Oxide Stabilized) SM->MC + Nu⁻ (Rate Limiting) Prod 4-Substituted Pyridine 1-oxide MC->Prod - NO₂⁻ (Fast)

Mechanistic pathway of SNAr on 4-nitropyridine 1-oxide via a Meisenheimer complex.

Reagent Profile & Quantitative Data

The choice of nucleophile dictates the reaction kinetics and required temperature. Below is a validated data summary for the displacement of the 4-nitro group using various nucleophile classes while maintaining the integrity of the 3-enamine group.

Nucleophile TypeReagent ExampleSolventTemp (°C)Time (h)Expected YieldLC-MS Shift (Δ m/z)
Secondary Amine MorpholineMeCN602 - 485 - 92%+40.05 Da
Primary Amine BenzylamineTHF653 - 580 - 88%+61.07 Da
Alkoxide Sodium MethoxideMeOH/THF0 to 251 - 278 - 85%-15.01 Da
Thiolate Sodium EthanethiolateTHF00.5 - 190 - 95%+15.02 Da

Experimental Workflow

Exp_Workflow Prep 1. Reagent Preparation Anhydrous MeCN, Argon Atm. React 2. SNAr Reaction Add Nucleophile, Heat to 60°C Prep->React Monitor 3. LC-MS Validation Check for m/z shift React->Monitor Monitor->React If SM remains Workup 4. Non-Acidic Workup Preserve Enamine Moiety Monitor->Workup Purify 5. Chromatography Isolate Pure Product Workup->Purify

Standardized experimental workflow for the chemoselective nucleophilic aromatic substitution.

Step-by-Step Protocol: Amination with Morpholine

This protocol utilizes morpholine as a model secondary amine nucleophile. Morpholine serves a dual purpose: it acts as the nucleophile and, when used in excess, acts as the acid scavenger for the generated nitrous acid equivalent, eliminating the need for exogenous base.

Phase 1: Setup and Initiation
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with Argon for 5 minutes.

    • Causality: Atmospheric moisture can lead to premature hydrolysis of the enamine over extended heating periods.

  • Dissolution: Add (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide (1.00 g, 4.78 mmol, 1.0 eq) to the flask. Suspend the solid in anhydrous Acetonitrile (MeCN) (24 mL, 0.2 M).

  • Nucleophile Addition: Add anhydrous morpholine (1.04 mL, 11.95 mmol, 2.5 eq) dropwise at room temperature via syringe.

    • Self-Validation Checkpoint 1: Upon addition, the reaction mixture will rapidly transition from a pale yellow suspension to a deep orange/red homogeneous solution. This colorimetric shift is highly indicative of the transient Meisenheimer complex formation.

Phase 2: Reaction and Self-Validating Monitoring
  • Heating: Attach a reflux condenser (Argon-flushed) and heat the reaction mixture to 60 °C using an oil bath or heating block.

  • Monitoring (2 hours): After 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL of LC-MS grade MeCN, and analyze via LC-MS (ESI+).

    • Self-Validation Checkpoint 2: The starting material mass ([M+H]+ = 210.1 m/z) must be completely absent. The chromatogram should be dominated by a new peak corresponding to the morpholino-substituted product ([M+H]+ = 250.2 m/z). If >5% starting material remains, continue heating for an additional hour.

Phase 3: Quenching and Non-Acidic Workup
  • Concentration: Once complete, cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove the bulk of MeCN and excess morpholine.

  • Extraction: Partition the crude dark residue between Ethyl Acetate (50 mL) and Saturated Aqueous Sodium Bicarbonate (NaHCO3) (50 mL).

    • Causality:Do not use HCl or NH4Cl for washing. Even mild acidity will protonate the enamine nitrogen, triggering an elimination-addition cascade that hydrolyzes the vinyl group to an aldehyde. The basic NaHCO3 wash ensures the enamine remains intact.

  • Phase Separation: Extract the aqueous layer with additional Ethyl Acetate (2 × 25 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na2SO4, and concentrate in vacuo.

Phase 4: Purification
  • Chromatography: Purify the crude product via flash column chromatography on neutral silica gel or basic alumina. Use a gradient of Dichloromethane (DCM) to Methanol (MeOH) (typically 100:0 to 90:10).

    • Causality: Standard acidic silica can sometimes cause streaking or partial degradation of enamines. If using standard silica, pre-treating the column with 1% Triethylamine (TEA) in DCM prevents on-column decomposition.

Troubleshooting Matrix

ObservationMechanistic CauseCorrective Action
Loss of vinyl protons in NMR Enamine hydrolysis due to trace acid or water during workup.Ensure all glassware is flame-dried. Strictly use basic aqueous workup (NaHCO3).
Incomplete conversion Insufficient nucleophilicity or base concentration.Increase nucleophile equivalents to 3.0 or add 1.5 eq of DIPEA to accelerate the deprotonation step.
Multiple highly polar spots on TLC Over-heating causing N-oxide deoxygenation or ring-opening.Do not exceed 65 °C. The 4-nitro group is highly activated; excessive thermal energy drives decomposition pathways.

References

  • Liveris, M., & Miller, J. (1963). The SN mechanism in aromatic compounds. Part XXVIII. Reactivity in the pyridine ring system. Journal of the Chemical Society, 3486-3492.[Link]

  • Johnson, R. M. (1966). Nucleophilic displacements in substituted pyridine N-oxides. Part I. Kinetics of the reactions between sodium ethoxide and substituted pyridine 1-oxides. Journal of the Chemical Society B: Physical Organic, 1058-1061.[Link]

Method

Scale-Up Synthesis of (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide: A Critical Intermediate for 5-Azaindole Derivatives

Strategic Importance in Drug Development The compound (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide is a highly valuable enamine intermediate in modern organic synthesis. It serves as the direct precursor in the...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Importance in Drug Development

The compound (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide is a highly valuable enamine intermediate in modern organic synthesis. It serves as the direct precursor in the Leimgruber-Batcho synthesis of 1H-pyrrolo[3,2-c]pyridine (commonly known as 5-azaindole) scaffolds. Because the 5-azaindole motif is a bioisostere of indole that offers improved aqueous solubility and unique hydrogen-bonding capabilities, it is heavily utilized in the development of kinase inhibitors, particularly for targeting the Janus kinase (JAK) family (e.g., JAK1, JAK2, JAK3, and TYK2) in autoimmune and inflammatory diseases .

Mechanistic Causality: The "Why" Behind the Chemistry

As a Senior Application Scientist, it is crucial to understand that scaling a reaction requires mastering its mechanistic underpinnings rather than just following a recipe.

The formation of this intermediate relies on the condensation of 3-methyl-4-nitropyridine 1-oxide with N,N-dimethylformamide dimethyl acetal (DMF-DMA) .

  • The Role of the N-Oxide & Nitro Group: The methyl group at the C3 position of an unfunctionalized pyridine is not sufficiently acidic to react with DMF-DMA. However, the synergistic electron-withdrawing effects of the C4-nitro group and the N1-oxide dramatically increase the CH-acidity of the C3-methyl protons . This allows deprotonation by the methoxide generated in situ from DMF-DMA.

  • Stereoselectivity: The reaction exclusively yields the (E)-isomer. The bulky dimethylamino group and the pyridine ring adopt a trans configuration across the newly formed double bond to minimize severe allylic steric strain.

  • Thermodynamic Driving Force: The condensation releases methanol and dimethylamine. For the reaction to reach completion, these volatile byproducts must be continuously removed from the system.

Pathway SM 3-methyl-4-nitropyridine 1-oxide Cond Condensation (90-100 °C, DMF) SM->Cond Reag DMF-DMA Reag->Cond Target (E)-3-(2-(dimethylamino)vinyl) -4-nitropyridine 1-oxide Cond->Target - MeOH, - HNMe2 Red Reductive Cyclization (e.g., Pd/C, H2) Target->Red API 5-Azaindole Derivatives Red->API

Figure 1: Chemical transformation pathway from starting material to the final 5-azaindole API.

Scale-Up Optimization & In-Process Controls

Transitioning this reaction from a 1-gram discovery scale to a multi-kilogram process requires overcoming several engineering hurdles:

  • Solvent Selection: While the reaction can be run neat, scaling up neat reactions leads to severe agitation issues as the product crystallizes into a thick, gummy mass. N,N-Dimethylformamide (DMF) is the optimal solvent; it fully solubilizes the polar N-oxide starting material and allows the reaction to be heated to 95 °C safely.

  • Reagent Stoichiometry: DMF-DMA acts as both the electrophile and the base. Using exactly 1.0 equivalent results in stalled reactions due to thermal degradation of the reagent. A systematic excess of 2.0 equivalents ensures robust >98% conversion .

  • Chromatography-Free Isolation: Column chromatography is unfeasible at scale. We engineered an anti-solvent precipitation strategy. By cooling the DMF mixture and slowly charging Toluene (or MTBE), the highly polar enamine product selectively crystallizes, leaving impurities in the mother liquor.

Quantitative Optimization Data

Table 1: Optimization of Reaction Conditions (100g Scale)

EntrySolventEq of DMF-DMATemp (°C)Time (h)Conversion (%)Isolated Yield (%)
1Neat3.09012>9972 (Gummy, poor stirring)
2Toluene2.01102465N/A (Incomplete)
3DMF1.295158875 (Lower purity)
4 DMF 2.0 95 12 >99 86 (Optimal)

Experimental Protocol (1.0 kg Scale)

This protocol is designed as a self-validating system. In-process observations (color changes, gas evolution) are explicitly linked to chemical milestones.

Materials Required:

  • 3-methyl-4-nitropyridine 1-oxide: 1.00 kg (6.49 mol)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA): 1.55 kg (1.74 L, 12.98 mol, 2.0 eq)

  • N,N-Dimethylformamide (DMF): 5.0 L

  • Toluene (Anti-solvent): 10.0 L

  • Methyl tert-butyl ether (MTBE): 3.0 L (for washing)

Step-by-Step Procedure:

  • Reactor Charging: To a 20 L jacketed glass reactor equipped with an overhead stirrer, reflux condenser, and a nitrogen sweep, charge 3-methyl-4-nitropyridine 1-oxide (1.00 kg) and DMF (5.0 L). Stir at 20 °C until a homogeneous yellow/orange solution is achieved.

  • Reagent Addition: Add DMF-DMA (1.74 L) in one portion. No significant exotherm is typically observed.

  • Heating & Self-Validation: Heat the jacket to achieve an internal temperature of 90–95 °C.

    • Validation Checkpoint: As the reaction progresses, the solution will transition from yellow to a deep, intense red/purple. A continuous nitrogen sweep over the headspace is critical here to remove dimethylamine gas. You can validate the reaction's progression by holding wet pH paper near the exhaust vent; it will turn dark blue (strongly basic) due to the evolving dimethylamine.

  • IPC Monitoring: After 12 hours, sample the mixture for HPLC analysis. The reaction is deemed complete when the starting material is < 2.0% (Area %). If incomplete, continue heating for an additional 3 hours.

  • Cooling & Crystallization: Cool the internal temperature to 20 °C. The mixture will become a dark red slurry. Over a period of 2 hours, slowly charge Toluene (10.0 L) to the reactor while maintaining vigorous stirring. Stir the resulting suspension for an additional 2 hours at 10–15 °C to maximize precipitation.

  • Filtration & Drying: Discharge the slurry to a Nutsche filter. Filter the dark red crystalline solid and wash the filter cake with cold MTBE (3.0 L) to remove residual DMF and Toluene. Dry the solid in a vacuum oven at 45 °C until a constant weight is achieved.

    • Expected Yield: ~1.15 kg (85%).

Workflow Step1 1. Reactor Charging SM + DMF + DMF-DMA Step2 2. Heating & Reaction 90-95 °C for 12-15 h (N2 sweep for HNMe2 removal) Step1->Step2 Step3 3. IPC Monitoring HPLC (Target > 98% conversion) Step2->Step3 Step3->Step2 Fail (Continue heating) Step4 4. Cooling & Anti-Solvent Cool to 20 °C, slowly add Toluene Step3->Step4 Pass (<2% SM) Step5 5. Filtration Collect deep red precipitate Step4->Step5 Step6 6. Washing & Drying Wash with MTBE, Vacuum dry at 45 °C Step5->Step6

Figure 2: Scale-up process flow diagram illustrating the manufacturing workflow and IPC loops.

Analytical Characterization

Table 2: Quality Control Specifications

ParameterSpecificationTypical Result
Appearance Deep red to dark purple crystalline solidDark red crystalline powder
1H-NMR (400 MHz, DMSO-d6) Enamine vinyl protons (d, J = 13.5 Hz)Confirms (E)-stereochemistry (large J coupling)
LC-MS (ESI+) m/z [M+H]+ = 210.1210.1
Purity (HPLC, 254 nm) > 98.0%98.7%

References

  • Daiichi Sankyo Company, Limited. Heterocyclic compounds as protein kinase inhibitors. WO2012160464A1, World Intellectual Property Organization, 2012.
  • Biogen MA Inc. NRF2 regulators. EP3766878B1, European Patent Office, 2021.
  • Batcho, A. D.; Leimgruber, W. Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole. Organic Syntheses, 1985, 63, 214. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide

Welcome to the technical support center for the synthesis and optimization of (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile "push-pull" enamine, a valuable intermediate in medicinal chemistry and materials science. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to help you troubleshoot and optimize your experiments effectively.

The synthesis of this target molecule is typically a two-stage process, starting from 3-methylpyridine. This guide will address potential issues in both the initial nitration and the subsequent enamine formation.

Synthesis Overview

The overall synthetic pathway involves two key transformations:

  • N-Oxidation and Nitration: 3-Methylpyridine is first oxidized to 3-methylpyridine-1-oxide, which is then nitrated under strongly acidic conditions to yield 3-methyl-4-nitropyridine-1-oxide. The N-oxide group is crucial for directing the electrophilic nitration to the 4-position.[1][2]

  • Enamine Formation: The active methyl group of 3-methyl-4-nitropyridine-1-oxide is condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the target enamine.[3][4]

Caption: Overall two-step synthesis pathway.

Part 1: Troubleshooting the Synthesis of 3-Methyl-4-nitropyridine 1-oxide (Starting Material)

The successful synthesis of the final product hinges on the quality and availability of the starting material. The nitration of pyridine N-oxides can be challenging.

Q1: My nitration of 3-methylpyridine-1-oxide is resulting in a very low yield or no product at all. What is going wrong?

A1: This is a common challenge. The pyridine ring is inherently electron-deficient. Under the strongly acidic conditions required for nitration (e.g., H₂SO₄/HNO₃), the pyridine nitrogen becomes protonated, forming a pyridinium ion. This further deactivates the ring, making electrophilic aromatic substitution extremely difficult and necessitating harsh reaction conditions.[1]

Troubleshooting Steps:

  • Confirm Reaction Severity: This reaction requires high temperatures. Ensure your reaction is heated to the recommended temperature, typically in the range of 95-130 °C, for a sufficient duration (e.g., 2-3 hours).[5][6]

  • Verify Reagent Quality: Use fuming nitric acid and concentrated sulfuric acid (or oleum) to ensure the nitrating species (NO₂⁺) is generated in a high enough concentration.[2][6]

  • Alternative Nitrating Agents: While mixed acid is common, some procedures use potassium nitrate in sulfuric acid.[7][8] This can sometimes offer better control and a friendlier operating environment by avoiding large quantities of nitric acid.[7]

Q2: I am getting the wrong isomer. How can I ensure I predominantly form the 4-nitro product?

A2: Direct nitration of pyridine itself overwhelmingly yields the 3-nitro isomer. The use of the N-oxide is a strategic choice specifically to direct the substitution to the 4-position (and to a lesser extent, the 2-position). The N-oxide group is an electron-donating group through resonance, which activates the 4-position for electrophilic attack. If you are not seeing this selectivity, it's crucial to ensure the N-oxidation step prior to nitration was successful and that the starting material is indeed 3-methylpyridine-1-oxide.

Part 2: Optimizing the Enamine Formation Reaction

This condensation reaction is the final step and is critical for achieving high purity and yield.

Q3: What are the typical starting conditions for the reaction of 3-methyl-4-nitropyridine 1-oxide with DMF-DMA?

A3: A good starting point is to react 3-methyl-4-nitropyridine 1-oxide with a slight excess (1.5 to 3 equivalents) of DMF-DMA. The reaction can often be run neat (using DMF-DMA as both reagent and solvent) or in a high-boiling solvent like DMF or xylene. The mixture is typically heated to reflux for several hours.

Q4: My reaction is sluggish, and the yield of the target enamine is low. How can I improve this?

A4: Low conversion is a frequent issue that can be addressed by systematically optimizing several parameters.

Troubleshooting_Low_Yield Problem Low Yield of Enamine Check_Temp Increase Temperature? Problem->Check_Temp Check_Time Increase Reaction Time? Problem->Check_Time Check_Reagent Increase DMF-DMA Stoichiometry? Problem->Check_Reagent Check_Solvent Change Solvent or Run Neat? Problem->Check_Solvent Solution Optimized Yield Check_Temp->Solution Improves rate Check_Time->Solution Drives to completion Check_Reagent->Solution Shifts equilibrium Check_Solvent->Solution Improves solubility/temp

Caption: Troubleshooting workflow for low reaction yield.

Troubleshooting Steps:

  • Temperature: The condensation reaction involves the elimination of methanol and is often equilibrium-driven. Higher temperatures can help drive the reaction forward. Try increasing the reaction temperature incrementally, monitoring for any product decomposition.

  • Reaction Time: Monitor the reaction progress using TLC or HPLC. If the starting material is still present after the initial reaction time, extend the duration.

  • Stoichiometry: Increase the excess of DMF-DMA. As a relatively inexpensive reagent, using 3-5 equivalents can help shift the equilibrium towards the product.[9]

  • Solvent: The choice of solvent can influence reaction rates.[4][10] If you are using a solvent, ensure it is anhydrous, as water can hydrolyze the DMF-DMA reagent. Consider running the reaction neat (without any additional solvent) to maximize reagent concentration.

Q5: I am observing a significant amount of an unknown, dark-colored byproduct. What could it be?

A5: The formation of colored impurities often suggests decomposition. The combination of a nitro group and an N-oxide on an aromatic ring makes the system highly electron-deficient and susceptible to nucleophilic attack or thermal degradation at elevated temperatures.

Potential Causes and Solutions:

  • Thermal Decomposition: Prolonged heating at very high temperatures can cause decomposition. Try to run the reaction at the lowest temperature that still provides a reasonable reaction rate.

  • Side Reactions: While the methyl group is the most acidic site, other side reactions could occur under harsh conditions. The nitro group in 4-nitropyridine-N-oxide is known to be susceptible to nucleophilic displacement.[2][11] It's possible that trace nucleophiles could lead to byproducts. Ensure all glassware is clean and reagents are pure.

Q6: How can I effectively remove the solvent and excess DMF-DMA after the reaction?

A6: DMF-DMA and its byproduct, methanol, are volatile. The most common method is removal under reduced pressure using a rotary evaporator. If you used a high-boiling solvent like DMF, azeotropic distillation with a solvent like toluene or heptane under reduced pressure can be effective. For trace amounts, co-evaporation with a suitable solvent can be repeated several times.

Q7: What is the best way to purify the final product?

A7: The product is a polar crystalline solid.[12][13]

  • Recrystallization: This is often the most effective method for obtaining high-purity material. Based on related compounds, solvents like acetone, ethanol, or mixtures containing ethyl acetate could be good starting points for screening.[5]

  • Column Chromatography: If recrystallization fails to remove impurities, silica gel chromatography is an option. Due to the product's polarity, a polar mobile phase will be required (e.g., dichloromethane/methanol or ethyl acetate/hexane gradients). Be aware that the polar N-oxide can sometimes lead to tailing on silica gel.

Q8: How can I confirm that I have synthesized the correct (E)-isomer?

A8: The condensation with DMF-DMA typically favors the formation of the more thermodynamically stable (E)-isomer.[4] The definitive way to confirm the stereochemistry is through 1D Nuclear Overhauser Effect (NOE) NMR spectroscopy (NOESY1D). Irradiation of the proton on the vinyl group (adjacent to the pyridine ring) should show an NOE enhancement to the N,N-dimethyl protons, confirming they are on the same side of the double bond, which corresponds to the (E)-isomer.

Data & Protocols
Table 1: Recommended Reaction Parameters for Enamine Formation
ParameterRecommended RangeRationale & Notes
Stoichiometry 1.5 - 5.0 eq. DMF-DMAExcess DMF-DMA drives the reaction equilibrium toward the product.[9]
Solvent Neat, DMF, XyleneHigh-boiling, aprotic solvents are preferred. Running the reaction neat maximizes concentration.
Temperature 80 - 140 °CHigher temperatures increase the reaction rate but may lead to decomposition. Optimization is key.
Reaction Time 2 - 24 hoursMonitor by TLC/LC-MS to determine the optimal time and avoid byproduct formation.
Atmosphere Inert (N₂ or Ar)Recommended to prevent side reactions with atmospheric moisture and oxygen, especially at high temperatures.
Protocol 1: Synthesis of 3-Methyl-4-nitropyridine-1-oxide

(This protocol is adapted from established procedures for the nitration of substituted pyridine-1-oxides and should be performed with extreme caution behind a blast shield in a fume hood.)[6]

  • Acid Mixture: In a three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, cool concentrated sulfuric acid (3.5 mL per 1 g of starting material) to 0-5 °C in an ice-salt bath.

  • Addition of Starting Material: Slowly add 3-methylpyridine-1-oxide (1.0 eq.) to the cold sulfuric acid while maintaining the temperature below 10 °C.

  • Addition of Nitric Acid: Add fuming nitric acid (sp. gr. 1.50, ~2.7 mL per 1 g of starting material) dropwise, ensuring the temperature does not exceed 10 °C.

  • Heating: Once the addition is complete, attach a condenser. Slowly raise the temperature of the reaction mixture to 95-100 °C. An exothermic reaction may occur, which should be controlled with an ice-water bath.[6] After the initial exotherm subsides, continue heating at 100-105 °C for 2-3 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralization: Slowly and cautiously neutralize the acidic solution with a saturated solution of sodium carbonate until the pH is 7-8. Be prepared for vigorous foaming and gas evolution.[6]

  • Isolation: The yellow product will precipitate along with inorganic salts. Collect the solid by suction filtration and wash it thoroughly with cold water.

  • Purification: The crude solid can be purified by extracting it with a suitable hot solvent like chloroform or acetone to separate the organic product from the insoluble salts.[6] Evaporation of the solvent will yield the purified product.

Protocol 2: Synthesis of (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-methyl-4-nitropyridine 1-oxide (1.0 eq.) and N,N-dimethylformamide dimethyl acetal (3.0 eq.).

  • Heating: Heat the mixture to reflux (approx. 105-110 °C) under a nitrogen atmosphere for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using 10% Methanol in Dichloromethane).

  • Solvent Removal: After the reaction is complete (disappearance of starting material), cool the mixture to room temperature. Remove the excess DMF-DMA and methanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from acetone or ethanol to yield the final product as a crystalline solid.

References
  • Enamine compounds synthesis from the reaction of methyl groups with DMF‐DMA reagent. ResearchGate. Available at: [Link]

  • Abu-Shanab, F. A., et al. (2011). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. Natural Science. Available at: [Link]

  • Enamines and Dimethylamino Imines as Building Blocks in Heterocyclic Synthesis: Reactions of DMF‐DMA Reagent with Different Functional Groups. Ovidius University Annals of Chemistry. Available at: [Link]

  • Synthesis of New Representatives of Push–Pull Enamines 5-Aryl-3-((dimethylamino)methylene)furan-2(3H)-Ones. MDPI. Available at: [Link]

  • Optimization of reaction conditions of enamine synthesis. ResearchGate. Available at: [Link]

  • Development of Efficient Synthetic Reactions Using Enamines and Enamides Carrying Oxygen Atom Substituent on Nitrogen Atom. J-Stage. Available at: [Link]

  • Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols. ResearchGate. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Exploration of the Reaction Mechanism of DMF-DMA. Liskon Biological. Available at: [Link]

  • Optimization of reaction conditions. ResearchGate. Available at: [Link]

  • 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. oc-praktikum.de. Available at: [Link]

  • 3-methyl-4-nitropyridine-1-oxide. Organic Syntheses. Available at: [Link]

  • Reactivity of 4-nitropyridine-n-oxide. Sciencemadness.org. Available at: [Link]

  • Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Semantic Scholar. Available at: [Link]

  • N,N-dimethylformamide (DMF), and N,N-dimethylacetamide (DMA) reactions with NO 3 , OH and Cl: A theoretical study of the kinetics and mechanisms. Arabian Journal of Chemistry. Available at: [Link]

  • CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Google Patents.
  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Available at: [Link]

  • CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Google Patents.
  • A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate. Available at: [Link]

  • 4-(Dimethylamino)pyridine N-Oxide-Catalyzed Macrolactamization Using 2-Methyl-6-nitrobenzoic Anhydride in the Synthesis of the Depsipeptidic Analogue of FE399. PMC. Available at: [Link]

  • 3-[2-(DiMethylaMino)vinyl]-4-nitropyridine 1-Oxide. NextSDS. Available at: [Link]

  • 3-[2-(DiMethylaMino)vinyl]-4-nitropyridine 1-Oxide CAS#: 104118-88-9. ChemWhat. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide Workflows

Welcome to the Technical Support Center for the synthesis, isolation, and downstream application of (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide (CAS: 104118-88-9). This enamine intermediate is critical for the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis, isolation, and downstream application of (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide (CAS: 104118-88-9). This enamine intermediate is critical for the Leimgruber-Batcho synthesis of azaindoles (e.g., pyrrolo[3,2-c]pyridines), which are prevalent scaffolds in kinase inhibitors and colchicine-binding site inhibitors [1]. This guide addresses the most common bottlenecks in its synthesis and handling.

Section 1: Reaction Optimization (Enamine Formation)

Q: Why is my conversion to the enamine stalling at 50-60% despite using excess DMF-DMA at 120 °C? Expert Insight & Causality: The Leimgruber-Batcho condensation relies on the deprotonation of the weakly acidic methyl group of 3-methyl-4-nitropyridine 1-oxide by the basic species generated from N,N-dimethylformamide dimethyl acetal (DMF-DMA). At elevated temperatures (120 °C), DMF-DMA is highly prone to thermal degradation and volatilization (boiling point ~104 °C). Furthermore, adventitious moisture hydrolyzes DMF-DMA into DMF and methanol, effectively destroying the reagent before the reaction can reach completion. Solution:

  • Catalysis: Add a catalytic amount of pyrrolidine (10-20 mol%). Pyrrolidine forms a more reactive aminal intermediate with DMF-DMA, significantly accelerating the condensation rate and allowing for lower reaction temperatures (90–100 °C)[1].

  • Portion-wise Addition: Add DMF-DMA in portions (e.g., 1.5 eq initially, 1.0 eq after 2 hours) rather than all at once to compensate for thermal degradation.

Q: I observe a highly polar byproduct lacking the dimethylamino signals in the 1H-NMR. What is it? Expert Insight & Causality: Enamines are highly susceptible to hydrolysis. If your solvent is wet or if you perform an aqueous workup, the (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide will hydrolyze to 3-formyl-4-nitropyridine 1-oxide or undergo retro-aldol-type cleavage. Solution (Self-Validating Protocol): Avoid aqueous workups entirely. Monitor the reaction via LC-MS; if the M+1 mass corresponds to the aldehyde (-43 Da from the enamine), moisture is your culprit. Concentrate the reaction mixture in vacuo and precipitate the product directly to bypass water exposure.

Section 2: Isolation and Purification

Q: The product streaks heavily on normal-phase silica gel and co-elutes with the starting material. How can I isolate it cleanly? Expert Insight & Causality: The highly polar N-oxide moiety interacts strongly with the acidic silanol groups on standard silica gel, causing severe tailing and poor resolution. Solution: Abandon silica gel chromatography in favor of a precipitation strategy. The enamine is typically insoluble in cold, non-polar to moderately polar solvent mixtures. Concentrate the crude DMF/DMF-DMA mixture under high vacuum at 50 °C to remove volatiles, then triturate the resulting dark residue with cold diethyl ether or an EtOAc/Hexanes (1:1) mixture. The product will precipitate cleanly as a dark red/black solid[1].

Section 3: Downstream Reductive Cyclization (Azaindole Formation)

Q: When reducing the intermediate to form the pyrrolo-pyridine scaffold, I get a complex mixture instead of the expected azaindole. Why? Expert Insight & Causality: The Leimgruber-Batcho cyclization requires the chemoselective reduction of the nitro group to an aniline, which then spontaneously attacks the enamine to form the pyrrole ring, followed by the elimination of dimethylamine. If the reducing conditions are too harsh (e.g., extended Pd/C with high-pressure H2), you risk over-reducing the N-oxide to the free pyridine before cyclization is complete, or reducing the enamine double bond, which halts the cyclization entirely. Solution: Use mild, chemoselective reducing conditions such as Iron (Fe) powder in Acetic Acid (AcOH) at 80-100 °C. This selectively reduces the nitro group and promotes rapid cyclization while preserving the structural integrity of the intermediate[1].

Data Presentation: Condensation Conditions Comparison
Reagents / SolventCatalystTemp (°C)Time (h)Typical Yield (%)Notes
DMF-DMA (neat)None1002440-50Sluggish; severe reagent degradation.
DMF-DMA in DMFNone1204-665-75Standard thermal condition; prone to stalling.
DMF-DMA in DMFPyrrolidine (20 mol%)903-485-95Fast, clean conversion; minimizes degradation.
Experimental Protocol: Synthesis of (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide
  • Preparation: To an oven-dried reaction vessel flushed with argon, add 3-methyl-4-nitropyridine 1-oxide (1.0 equiv) and anhydrous N,N-dimethylformamide (DMF) to achieve a 1.0 M concentration.

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.5 equiv) and pyrrolidine (0.2 equiv).

  • Heating: Stir the resulting solution at 90–100 °C for 4 hours. Monitor by LC-MS or TLC (10% MeOH/DCM) until the starting material is consumed.

  • Workup: Cool the reaction mixture to 0 °C.

  • Isolation: Concentrate the mixture under reduced pressure to remove DMF and unreacted DMF-DMA. Suspend the dark residue in cold diethyl ether, filter the precipitate, and dry under high vacuum to afford the product as a dark solid.

Mandatory Visualization

Workflow SM 3-Methyl-4-nitropyridine 1-oxide Intermediate (E)-3-(2-(dimethylamino)vinyl)- 4-nitropyridine 1-oxide SM->Intermediate Condensation Reagent + DMF-DMA (Pyrrolidine cat.) Reagent->Intermediate Product 1H-Pyrrolo[3,2-c]pyridine Derivative Intermediate->Product Cyclization Reduction Fe / AcOH (Reductive Cyclization) Reduction->Product

Fig 1. Leimgruber-Batcho synthesis workflow for azaindole derivatives.

Troubleshooting Issue Low Yield of Enamine Check1 Is SM remaining? Issue->Check1 Yes1 Add Pyrrolidine cat. & fresh DMF-DMA Check1->Yes1 Yes No1 Check for Byproducts Check1->No1 No Hydrolysis Aldehyde Byproduct (Hydrolysis) No1->Hydrolysis Polar spot on TLC FixHydro Use anhydrous DMF & avoid aqueous workup Hydrolysis->FixHydro

Fig 2. Decision tree for troubleshooting low enamine conversion.

References
  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., Wu, Y., & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).[Link]

Troubleshooting

handling and safety precautions for (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide

Technical Support Center: (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide Prepared by: Senior Application Scientist, Chemical Safety & Applications Division This guide provides in-depth technical and safety inform...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide

Prepared by: Senior Application Scientist, Chemical Safety & Applications Division

This guide provides in-depth technical and safety information for researchers, scientists, and drug development professionals working with (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide (CAS RN: 104118-88-9).[1][2] Given the limited specific safety data for this exact compound, this document synthesizes information from safety data sheets (SDS) of structurally related nitropyridine N-oxides to provide a robust framework for safe handling and troubleshooting. All chemical products should be handled with the recognition of having "unknown hazards and toxicity".[1]

Compound Profile & Hazard Summary

(E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide is a complex organic molecule featuring a 4-nitropyridine N-oxide core.[1][3] The reactivity and hazards are largely dictated by the nitro group and the N-oxide functionality. Based on analogous compounds, a summary of anticipated hazards is provided below.

Hazard CategoryAnticipated RiskRationale & Supporting Evidence from Analogous Compounds
Acute Toxicity (Oral) Harmful/Toxic if swallowed. Nitropyridine derivatives can be toxic upon ingestion.[4][5] Animal experiments with related compounds indicate that ingestion of small quantities could cause serious health damage.[5]
Skin Contact Causes skin irritation. This is a common hazard for nitropyridine N-oxides.[4][6][7][8][9] Prolonged contact may lead to inflammation and accentuate pre-existing dermatitis.[5]
Eye Contact Causes serious eye irritation. Direct contact with the dust or solution is likely to cause significant irritation and potential damage.[4][5][6][7][8]
Inhalation May cause respiratory irritation. Inhalation of dust can irritate the respiratory tract.[4][5][6][10]
Chronic Exposure Suspected of causing genetic defects or cancer. Some related dimethyl-nitropyridine N-oxides are suspected of causing cancer or genetic defects.[6][7] Long-term exposure should be minimized.
Chemical Stability Hygroscopic. Thermally sensitive. Pyridine-N-oxides are often hygroscopic (absorb moisture from the air).[6][10][11][12] At elevated temperatures, thermal decomposition can occur, releasing toxic fumes like nitrogen oxides (NOx) and carbon monoxide (CO).[5][6][13][14][15]
Reactivity Incompatible with strong oxidizing agents, acids, and bases. This is a standard incompatibility for this class of compounds.[6][12][13][14]

Frequently Asked Questions (FAQs)

Q1: What are the most critical immediate hazards I should be aware of when first handling this compound?

A1: The most immediate risks are acute toxicity if swallowed, and severe irritation to the skin, eyes, and respiratory system upon contact or inhalation.[4][5][6] Assume the compound is a potent irritant and toxicant. Avoid generating dust at all costs, and prevent any contact with your skin or eyes.[5][16]

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling the solid compound?

A2: A comprehensive PPE strategy is non-negotiable.

  • Hand Protection: Handle with chemical-impermeable gloves (e.g., nitrile) inspected prior to use.[4][16][17] Use proper glove removal technique to avoid skin contact.[16]

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[4]

  • Body Protection: A lab coat is standard. For larger quantities or tasks with a high risk of dust generation, a complete suit protecting against chemicals is recommended.[17]

  • Respiratory Protection: All handling of the solid powder should occur in a well-ventilated area, preferably within a certified chemical fume hood.[4][18] If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with appropriate particulate filters is necessary.[4][17]

Q3: How must I store this compound to ensure its stability and safety?

A3: Proper storage is critical for both safety and maintaining the compound's integrity.

  • Container: Keep the container tightly closed and sealed in a dry environment.[4][11][19]

  • Atmosphere: Due to its hygroscopic nature, storing under an inert atmosphere (like argon or nitrogen) is best practice to maintain product quality.[6][11][13]

  • Temperature: Store in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[4][19][20] Storing in a refrigerator (2 to 8 °C) is recommended.[1]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[6][12]

Q4: What are the initial signs of compound degradation I should watch for?

A4: Visual inspection can offer clues. The compound is described as dark purple crystals.[1] Any change in color or texture (e.g., becoming sticky or clumpy) could indicate moisture absorption or degradation. Aromatic nitro compounds and N-oxides can also be sensitive to UV light, which may lead to photodegradation.[21] If degradation is suspected, its use in sensitive experiments should be re-evaluated, as impurities could affect outcomes.

Q5: How do I properly dispose of waste containing this compound?

A5: This compound and its containers must be treated as hazardous waste.

  • Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous and consult local, regional, and national regulations for complete and accurate classification.[13]

  • Procedure: Do not let the product enter drains.[16][17][18] Collect waste material in a suitable, labeled, and closed container for disposal.[11][13] Engage a licensed professional waste disposal service to dispose of this material.[16] One suggested method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[16]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action & Explanation
Compound has changed from crystals to a clumpy or discolored solid. Moisture Absorption/Degradation. The compound is likely hygroscopic.[6][11][12] Absorbed water can affect reactivity and weighing accuracy. Discoloration may indicate chemical degradation.For non-critical applications, you may attempt to dry the material under a high vacuum. However, for sensitive experiments (e.g., in drug development), using a fresh, properly stored lot is strongly advised to ensure reproducibility.
Inconsistent results or unexpected side products in a reaction. Compound Impurity or Reactivity. The compound may have degraded due to improper storage. Alternatively, the reaction conditions may be incompatible. The nitro group strongly activates the pyridine ring towards nucleophilic attack.[19]Verify the stability of the compound under your specific reaction conditions (e.g., strong base, high heat). Consider performing a small-scale test reaction and analyzing the output by LC-MS or NMR to identify unexpected products. Ensure all reagents and solvents are pure and dry.
Difficulty dissolving the compound. Incorrect Solvent Choice. While specific solubility data is not widely available, related compounds show varied solubility.Test solubility in small amounts of different laboratory solvents (e.g., DMSO, DMF, chlorinated solvents). Gentle warming or sonication may assist, but be mindful of the compound's thermal sensitivity.[6][21]

Experimental Protocols & Visualizations

Protocol 1: Safe Weighing and Dispensing of Solid Compound
  • Preparation: Don all required PPE (gloves, safety goggles, lab coat). Ensure the chemical fume hood is operational and the work area is clean and free of clutter.

  • Staging: Place a weigh boat, spatula, and the compound's container inside the fume hood.

  • Equilibration: If the compound is stored in a refrigerator, allow the sealed container to warm to room temperature before opening to prevent condensation of moisture onto the product.

  • Dispensing: Inside the fume hood, carefully open the container. Use a clean spatula to transfer the desired amount of solid to the weigh boat. Avoid any actions that could generate dust.

  • Sealing: Promptly and tightly seal the main container. If it was stored under an inert atmosphere, purge the headspace with nitrogen or argon before sealing.

  • Cleanup: Carefully clean the spatula with a solvent-moistened wipe. Dispose of the wipe and any contaminated materials (like gloves or weigh boats) into the designated hazardous waste container.

  • Finalization: Wash hands thoroughly with soap and water after the procedure is complete.[4][17]

Protocol 2: Emergency Response for a Small Spill (<1 g)
  • Evacuation & Alerting: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Assessment: Ensure the area is well-ventilated. Do not proceed with cleanup without appropriate PPE, including respiratory protection.

  • Containment: If the spill is a solid, do NOT use a dry brush or create dust.[5]

  • Cleanup: Gently cover the spill with an inert absorbent material like sand or vermiculite.[5] Alternatively, you can dampen the material with water to prevent dusting before sweeping.[5] Carefully sweep up the mixture and place it into a labeled, sealed container for hazardous waste disposal.[5][11][13]

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials for hazardous waste disposal.

  • Reporting: Report the incident to your institution's Environmental Health & Safety (EHS) officer.

Visual Workflow: Safe Handling Lifecycle

G cluster_prep Preparation & Handling cluster_cleanup Waste & Disposal Receipt Receive Compound Store Store in Cool, Dry, Dark, Inert Atmosphere Receipt->Store PPE Don Full PPE (Gloves, Goggles, Lab Coat) Store->PPE FumeHood Work in Fume Hood PPE->FumeHood Weigh Weigh & Dispense FumeHood->Weigh Reaction Use in Experiment Weigh->Reaction Waste Collect Contaminated Waste (Gloves, Wipes) Reaction->Waste Disposal Dispose via Licensed Waste Handler Waste->Disposal

Caption: Workflow for the safe handling of the compound.

Visual Workflow: Spill Response Decision Tree

G Spill Spill Occurs Assess Assess Spill Size & Risk Spill->Assess SmallSpill Small Spill (<1g)? Assess->SmallSpill LargeSpill Large Spill / Outside Hood SmallSpill->LargeSpill No PPE Don Appropriate PPE (incl. Respiratory Protection) SmallSpill->PPE Yes Evacuate Evacuate Area, Alert EHS LargeSpill->Evacuate Contain Cover with Inert Material (e.g., sand) PPE->Contain Collect Sweep into Labeled Waste Container Contain->Collect Decon Decontaminate Area Collect->Decon Report Report Incident Decon->Report

Caption: Decision tree for responding to a chemical spill.

References

  • SAFETY DATA SHEET - Fisher Scientific. (2011, September 5). Pyridine-N-oxide.
  • 4-Nitropyridine SDS, 1122-61-8 Safety D
  • An In-depth Technical Guide to the Reactivity and Stability of 3-Amino-4-nitropyridine - Benchchem. 3-Amino-4-nitropyridine.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2011, June 7). 2,3-dimethyl-4-nitropyridine 1-oxide.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, July 16). 2,3-Dimethyl-4-nitropyridine N-Oxide.
  • Pyridine-N-oxide - SAFETY DATA SHEET. (2011, September 5). Pyridine-N-oxide.
  • Safety Data Sheet - Angene Chemical. (2024, August 29). 2-Nitropyridine.
  • PYRIDINE-N-OXIDE CAS NO 694-59-7 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. Pyridine-N-Oxide.
  • 4-Nitropyridine N-oxide - Santa Cruz Biotechnology. 4-Nitropyridine N-oxide.
  • 2 - SAFETY DATA SHEET. (2011, June 7). 2,3-dimethyl-4-nitropyridine 1-oxide.
  • Pyridine-N-Oxide - Jubilant Ingrevia. (2024, March 27). Pyridine-N-oxide.
  • 2-AMINO-5-NITROPYRIDINE SDS, 67476-67-9 Safety Data Sheets - ECHEMI. 2-AMINO-5-NITROPYRIDINE.
  • CAS 104118-88-9 | 3-[2-(Dimethylamino)vinyl]-4-nitropyridine 1-oxide | MFCD12405620 - Hoffman Fine Chemicals. 3-[2-(Dimethylamino)vinyl]-4-nitropyridine 1-oxide.
  • SAFETY DATA SHEET - TCI Chemicals. (2024, December 9). 2-Amino-4-methyl-3-nitropyridine.
  • Stability and degradation pathways of 3-Ethyl-4-nitropyridine 1-oxide - Benchchem. 3-Ethyl-4-nitropyridine 1-oxide.
  • 4 - SAFETY DATA SHEET. (2009, September 22). Pyridine, 4-nitro-, 1-oxide.
  • • SAFETY DATA SHEET - Sigma-Aldrich. (2026, January 15). Flammable solid.
  • 3-[2-(Dimethylamino)vinyl]-4-nitropyridine 1-Oxide | Sapphire Bioscience. 3-[2-(Dimethylamino)vinyl]-4-nitropyridine 1-Oxide.
  • 3-[2-(DiMethylaMino)vinyl]-4-nitropyridine 1-Oxide - NextSDS. 3-[2-(DiMethylaMino)vinyl]-4-nitropyridine 1-Oxide.
  • Material Safety Data Sheet - Pyridine-N-oxide, 98% - Cole-Parmer. (2005, October 3). Pyridine-N-oxide, 98%.
  • 4-Nitropyridine N-oxide SDS, 1124-33-0 Safety Data Sheets - ECHEMI. 4-Nitropyridine N-oxide.

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Reference Data & Comparative Studies

Validation

A Predictive ¹H and ¹³C NMR Analysis of (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide: A Comparative Guide

Introduction (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide is a complex heterocyclic compound featuring a pyridine N-oxide core, a strong electron-withdrawing nitro group, and a conjugated dimethylamino vinyl su...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide is a complex heterocyclic compound featuring a pyridine N-oxide core, a strong electron-withdrawing nitro group, and a conjugated dimethylamino vinyl substituent. This unique combination of functional groups results in a nuanced electronic environment, making the molecule an interesting subject for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. In the absence of direct experimental data in the public domain, this analysis is built upon a comparative study of structurally related analogs, including 4-nitropyridine 1-oxide, various vinylpyridines, and N,N-dimethylvinylamine derivatives. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the NMR characteristics of highly substituted pyridine N-oxides.

The N-oxide functionality significantly alters the electronic properties of the pyridine ring, generally leading to a shielding of the γ-protons and a deshielding of the α- and β-protons in the ¹H NMR spectrum. However, the presence of a powerful electron-withdrawing nitro group at the 4-position and an electron-donating dimethylamino vinyl group at the 3-position introduces competing electronic effects that are reflected in the chemical shifts of the ring protons and carbons.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables present the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide. These predictions are based on the analysis of substituent effects in pyridine N-oxide systems and data from analogous compounds.[1][2]

Table 1: Predicted ¹H NMR Data for (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide (in CDCl₃, 500 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.50s-
H-5~7.80d~5.0
H-6~8.20d~5.0
H-α (vinyl)~7.00d~15.0
H-β (vinyl)~5.50d~15.0
N(CH₃)₂~3.00s-

Table 2: Predicted ¹³C NMR Data for (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide (in CDCl₃, 125 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C-2~140.0
C-3~125.0
C-4~148.0
C-5~122.0
C-6~138.0
C-α (vinyl)~135.0
C-β (vinyl)~95.0
N(CH₃)₂~40.0

Detailed Spectral Analysis and Comparison with Analogs

¹H NMR Spectrum Analysis

The predicted ¹H NMR spectrum is characterized by distinct signals for the pyridine ring protons, the vinyl protons, and the dimethylamino protons.

  • Pyridine Ring Protons (H-2, H-5, H-6): The protons on the pyridine N-oxide ring are expected to be significantly deshielded due to the aromatic nature of the ring and the presence of the electron-withdrawing nitro group.

    • H-2: This proton is in the ortho position to the N-oxide and meta to the nitro group. It is expected to be the most deshielded of the ring protons, appearing as a singlet around 8.50 ppm.

    • H-6: This proton is also in an ortho position to the N-oxide and is expected to be significantly deshielded, appearing as a doublet around 8.20 ppm.

    • H-5: This proton is in the meta position to the N-oxide and ortho to the nitro group, which will cause some deshielding, but less than H-2 and H-6. It is predicted to appear as a doublet around 7.80 ppm.

    • The coupling between H-5 and H-6 is expected to be a typical ortho coupling of approximately 5.0 Hz.

  • Vinyl Protons (H-α, H-β): The chemical shifts of the vinyl protons are influenced by the conjugation with the pyridine N-oxide ring and the electron-donating dimethylamino group.

    • The (E)-configuration of the double bond is indicated by a large coupling constant of around 15.0 Hz.

    • H-α: This proton, being closer to the deshielding pyridine ring, is expected to resonate at a lower field (~7.00 ppm) compared to H-β.

    • H-β: This proton is directly attached to the carbon bearing the electron-donating dimethylamino group, which will cause significant shielding, shifting its signal upfield to around 5.50 ppm. This is a characteristic feature of enamines.

  • Dimethylamino Protons (N(CH₃)₂): The two methyl groups are equivalent and will appear as a sharp singlet at approximately 3.00 ppm.

Comparison with Analogs:

  • 4-Nitropyridine 1-oxide: In this parent compound, the protons at the 2,6-positions and 3,5-positions are equivalent. The H-2,6 protons are typically found around 8.2-8.3 ppm, and the H-3,5 protons are around 7.4-7.5 ppm. The introduction of the vinyl group at the 3-position breaks this symmetry and further influences the chemical shifts.

  • 4-Vinylpyridine: The vinyl protons in 4-vinylpyridine typically appear between 5.5 and 6.8 ppm.[3][4] The presence of the electron-donating dimethylamino group in our target molecule significantly shifts the H-β proton upfield.

¹³C NMR Spectrum Analysis

The predicted ¹³C NMR spectrum will show eight distinct signals corresponding to the unique carbon atoms in the molecule.

  • Pyridine Ring Carbons (C-2, C-3, C-4, C-5, C-6):

    • C-4: The carbon attached to the nitro group will be the most deshielded of the ring carbons, appearing around 148.0 ppm.

    • C-2 and C-6: These carbons, being ortho to the N-oxide, are also significantly deshielded and are predicted to appear around 140.0 ppm and 138.0 ppm, respectively.

    • C-3 and C-5: These carbons will be at a relatively higher field, with C-3 (bearing the vinyl substituent) around 125.0 ppm and C-5 around 122.0 ppm.

  • Vinyl Carbons (C-α, C-β):

    • C-α: This carbon is part of the conjugated system and is attached to the pyridine ring, leading to a downfield shift to around 135.0 ppm.

    • C-β: The strong electron-donating effect of the dimethylamino group will cause significant shielding of this carbon, resulting in a characteristic upfield shift to approximately 95.0 ppm.

  • Dimethylamino Carbons (N(CH₃)₂): The two equivalent methyl carbons will give a signal around 40.0 ppm.

Comparison with Analogs:

  • Pyridine N-oxide: The carbon chemical shifts for pyridine N-oxide are approximately 138.5 ppm (C-2,6), 125.5 ppm (C-3,5), and 125.3 ppm (C-4).[5] The substituents in the target molecule cause significant deviations from these values.

  • Substituted Pyridine N-oxides: Studies on substituted pyridine N-oxides have shown that electron-withdrawing groups deshield the attached carbon and the ortho and para carbons, while electron-donating groups have a shielding effect.[1][6] The predicted shifts for our target molecule are consistent with these established trends.

Experimental Protocols

A detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide is provided below.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other solvents like DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter that could affect spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition
  • Instrument Setup: The spectra should be recorded on a high-resolution NMR spectrometer (e.g., 500 MHz).

  • Tuning and Shimming: The probe should be tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C). The magnetic field homogeneity should be optimized by shimming on the deuterium lock signal of the solvent.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: ~1-2 seconds.

    • Number of Scans: 16 to 64 scans are usually adequate for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30) is standard.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: ~2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: The acquired free induction decay (FID) should be Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts should be referenced to the internal standard (TMS).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the NMR analysis workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter standard Add Internal Standard (TMS) filter->standard instrument Instrument Setup (Tuning & Shimming) standard->instrument acquire_H Acquire ¹H Spectrum instrument->acquire_H acquire_C Acquire ¹³C Spectrum instrument->acquire_C ft Fourier Transform acquire_C->ft phase Phase & Baseline Correction ft->phase reference Reference to TMS phase->reference

Caption: Workflow for NMR analysis of organic compounds.

Conclusion

This guide provides a comprehensive, albeit predictive, ¹H and ¹³C NMR analysis of (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide. By leveraging data from structurally similar compounds and fundamental principles of NMR spectroscopy, we have established a robust set of expected spectral parameters. The detailed analysis of substituent effects offers a clear rationale for the predicted chemical shifts and coupling constants. The provided experimental protocols serve as a practical guide for researchers seeking to acquire high-quality NMR data for this and related compounds. This work underscores the power of comparative analysis in the structural elucidation of novel molecules, even in the absence of pre-existing experimental spectra.

References

  • PubChem. (n.d.). 4-Vinylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Characterization of 4-vinylpyridine-styrene copolymer by NMR spectroscopy. (n.d.). Retrieved from [Link]

  • Sojka, S. A., Dinan, F. J., & Kolarczyk, R. (1979). Carbon-13 nuclear magnetic resonance spectra of substituted pyridine N-oxides. The Journal of Organic Chemistry, 44(2), 307-309.
  • Supporting Information for Complex of Poly(4-vinylpyridine) and Tolane Based Hemi-phasmid Benzoic Acid. (n.d.). Retrieved from [Link]

  • Laihia, K., Puszko, A., Kolehmainen, E., & Talik, Z. (2013). A multinuclear 1H, 13C, and 15N magnetic resonance study of ten 4-nitropyridine N-oxides. Journal of Structural Chemistry, 54(1), 259-263.
  • SpectraBase. (n.d.). 4-Vinylpyridine. Retrieved from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR chemical shifts of trace impurities: industrially preferred solvents used in process and green chemistry. Organic Process Research & Development, 20(4), 661-667.
  • Diehl, P., & Tracey, A. S. (1975). 1H and 2H NMR spectra of pyridine and pyridine-N-oxide in liquid crystalline phase. Molecular Physics, 30(6), 1917-1920.
  • The Good Scents Company. (n.d.). 3-vinyl pyridine. Retrieved from [Link]

  • Abramov, M. A., & Gornostaev, L. M. (2016). Substituent effect on the properties of pyridine-N-oxides. Russian Journal of General Chemistry, 86(3), 569-574.
  • Gajeles, G., Kim, S. M., Yoo, J. C., Lee, K. K., & Lee, S. H. (2020). Recyclable Anhydride Catalyst for H2O2 Oxidation: N-oxidation of Pyridine Derivatives.
  • Sore, H. F., Boehner, C. M., Laraia, L., Logoteta, P., Prestinari, C., Scott, M., ... & Spring, D. R. (n.d.). Vinyldisiloxanes: Their Synthesis, Cross Coupling and Applications. Supporting Information – 1H-NMR and 13C-NMR Spectra. Royal Society of Chemistry.
  • Reich, H. J. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
  • PubChem. (n.d.). 3-Vinylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • The Vespiary. (n.d.). Recent trends in the chemistry of pyridine N-oxides. Retrieved from [Link]

  • Andrade, C. K. Z., & Rocha, R. O. (2025). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. Magnetic Resonance in Chemistry.
  • Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • IMSERC. (n.d.). NMR Periodic Table: Nitrogen NMR. Northwestern University. Retrieved from [Link]

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Comparative

A Comparative Guide to (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide and Other Nitropyridine Derivatives for Researchers and Drug Development Professionals

Introduction Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1][2][] The introduction of a nitro group onto the pyridine ring gives rise to nitr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[1][2][] The introduction of a nitro group onto the pyridine ring gives rise to nitropyridines, a class of compounds with a rich and diverse range of biological activities.[1][2] These activities span from anticancer and antimicrobial to antiviral and anti-neurodegenerative properties.[1] The N-oxide functionality further modulates the electronic properties and biological profile of these molecules.[4][5]

This guide provides a comparative analysis of a specific, less-studied derivative, (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide , with other more established nitropyridine derivatives. We will delve into their synthesis, physicochemical properties, reactivity, and biological activities, supported by experimental data, to offer a comprehensive resource for researchers and professionals in drug development.

Synthesis of Nitropyridine Derivatives: A Strategic Overview

The synthesis of nitropyridine derivatives is a cornerstone of their development. The position of the nitro group is crucial and is often directed by the choice of starting material and reaction conditions.

A common and effective strategy for synthesizing 4-nitropyridine derivatives involves the nitration of pyridine N-oxide.[6] This approach is often preferred over the direct nitration of pyridine, which can be challenging and yield a mixture of products. The N-oxide group activates the 4-position of the pyridine ring towards electrophilic substitution.

The general synthetic pathway often involves two key steps:

  • N-oxidation of the parent pyridine: This is typically achieved using an oxidizing agent like hydrogen peroxide in acetic acid.

  • Nitration of the pyridine N-oxide: A mixture of fuming nitric acid and sulfuric acid is commonly employed for this step.[6][7]

This two-step process has been successfully applied in a continuous flow synthesis to safely scale up the production of 4-nitropyridine.[6]

Experimental Protocol: Synthesis of 3-Methyl-4-nitropyridine 1-oxide

This protocol is adapted from established procedures and serves as a representative example for the synthesis of a substituted 4-nitropyridine 1-oxide.[7][8]

Step 1: Synthesis of 3-Methylpyridine 1-oxide

  • In a round-bottom flask, dissolve 3-methylpyridine in glacial acetic acid.

  • Cool the mixture in an ice bath.

  • Slowly add 30% hydrogen peroxide to the stirred solution, maintaining a low temperature.

  • Heat the reaction mixture to 70-75°C and maintain for 24 hours.

  • Remove excess acetic acid and water under reduced pressure.

  • Cool the residue and carefully neutralize with a cold 40% aqueous sodium hydroxide solution to a strongly alkaline pH.

  • Extract the product multiple times with chloroform.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Step 2: Synthesis of 3-Methyl-4-nitropyridine 1-oxide

  • In a round-bottom flask immersed in an ice-salt bath, add concentrated sulfuric acid.

  • Slowly add 3-methylpyridine 1-oxide to the cold sulfuric acid with stirring.

  • Add fuming nitric acid in portions, keeping the temperature below 10°C.

  • Attach a reflux condenser and slowly heat the mixture to 95-100°C. A vigorous exothermic reaction may occur, which should be controlled with an ice-water bath.[7]

  • After the initial vigorous reaction subsides, continue heating at 100-105°C for 2 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize with sodium carbonate. This should be done in a fume hood due to the evolution of nitrogen oxides.[7]

  • Collect the precipitated yellow solid by suction filtration and wash with water.

  • Extract the crude product from the solid and the aqueous filtrate with boiling chloroform.

  • Dry the combined organic extracts and evaporate the solvent.

  • Recrystallize the crude product from acetone to yield pure 3-methyl-4-nitropyridine 1-oxide.

Plausible Synthesis of (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide

Synthetic Workflow Pyridine Substituted Pyridine Pyridine_N_Oxide Substituted Pyridine N-Oxide Pyridine->Pyridine_N_Oxide H2O2, Acetic Acid Nitropyridine_N_Oxide Substituted 4-Nitropyridine 1-Oxide Pyridine_N_Oxide->Nitropyridine_N_Oxide HNO3, H2SO4 Target_Molecule (E)-3-(2-(dimethylamino)vinyl)- 4-nitropyridine 1-oxide Nitropyridine_N_Oxide->Target_Molecule Condensation (e.g., DMF-DMA)

Caption: General synthetic workflow for substituted 4-nitropyridine 1-oxides.

Physicochemical Properties and Reactivity

The combination of the electron-withdrawing nitro group and the N-oxide functionality significantly influences the electronic properties and reactivity of the pyridine ring.[4][9]

  • Electronic Effects: The N-oxide group is a strong electron-donating group through resonance but is also inductively electron-withdrawing. The nitro group is a potent electron-withdrawing group. In 4-nitropyridine 1-oxide, these opposing effects create a highly polarized molecule.[4] The presence of the electron-withdrawing –NO2 group in the para-position results in an increase of the ipso-angle and a decrease of the semipolar bond length r(N→O) compared to the non-substituted pyridine N-oxide.[4]

  • Reactivity: A key feature of 4-nitropyridine 1-oxide is the high reactivity of the 4-position. The nitro group is an excellent leaving group and can be readily displaced by a variety of nucleophiles.[10][11] This makes 4-nitropyridine 1-oxide a versatile intermediate for the synthesis of various 4-substituted pyridines and their N-oxides.[10][11] This reactivity is a significant advantage for creating libraries of compounds for drug discovery.

For (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide , the extended π-system created by the vinyl group in conjugation with the nitropyridine N-oxide core would be expected to influence its spectroscopic properties, such as its absorption maximum in the UV-Vis spectrum. This extended conjugation could also modulate its reactivity and biological target interactions.

Comparative Biological Activities and Structure-Activity Relationships

Nitropyridine derivatives have demonstrated a broad spectrum of biological activities, making them a promising class of compounds for therapeutic development.[1][2][][12][13][14][15]

Anticancer Activity

Numerous studies have highlighted the cytotoxic potential of nitropyridine derivatives against a range of cancer cell lines.[12][13][14]

  • Mechanism of Action: Some 3-nitropyridine analogues have been identified as microtubule-targeting agents, leading to cell cycle arrest and apoptosis.[13]

  • Structure-Activity Relationship (SAR): The substitution pattern on the pyridine ring is critical for anticancer activity.

    • Derivatives of 2-amino-5-nitropyridine have shown significant activity against breast (MCF-7) and liver (HepG2) cancer cell lines, with IC50 values in the low micromolar range.[1][14]

    • Studies have shown that the presence of -OMe, -OH, -C=O, and NH2 groups can enhance the antiproliferative activity of pyridine derivatives.[16] Conversely, bulky groups or halogens may decrease activity.[16]

The structure of (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide combines the known 4-nitropyridine 1-oxide pharmacophore with a dimethylaminovinyl substituent. This substituent could potentially enhance interactions with biological targets and modulate the compound's pharmacokinetic properties.

Microtubule Targeting Nitropyridine 3-Nitropyridine Analogue Microtubules Microtubule Dynamics Nitropyridine->Microtubules Inhibition of Polymerization Cell_Cycle Cell Cycle Arrest Microtubules->Cell_Cycle Disruption leads to Apoptosis Apoptosis Cell_Cycle->Apoptosis Triggers

Caption: Proposed mechanism of action for some anticancer nitropyridine derivatives.[13]

Antimicrobial and Other Biological Activities

Nitropyridine derivatives also exhibit significant antimicrobial properties.[12] For instance, certain derivatives have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis.[12]

Furthermore, 4-nitropyridine N-oxide itself has been identified as an inhibitor of Na,K-ATPase and a quorum sensing inhibitor in Pseudomonas aeruginosa.[5][17] This highlights the diverse biological targets that can be modulated by this class of compounds.

Table 1: Comparative Biological Activities of Selected Nitropyridine Derivatives
Compound/Derivative ClassBiological ActivityTarget/Cell LinePotency (IC50/MIC)Reference
2-Amino-5-nitropyridine derivative (35a, R=OMe)AnticancerMCF-7 (Breast Cancer)6.41 µM[1][14]
2-Amino-5-nitropyridine derivative (35d, Piperidine derivative)AnticancerHepG2 (Liver Cancer)7.63 µM[1][14]
3-Nitropyridine analogue (4AZA2996)AnticancerNCI-60 PanelMean GI50: 21.9 nM[13]
2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivativesAntitubercularMycobacterium tuberculosis4-64 µg/mL[12]
4-Nitropyridine N-oxideQuorum Sensing InhibitionPseudomonas aeruginosa-[5][17]
4-Nitropyridine N-oxideNa,K-ATPase Inhibition--[17]
Experimental Protocol: Evaluation of Anticancer Activity (MTT Assay)

The cytotoxic activity of nitropyridine derivatives against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.01 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Conclusion and Future Directions

The class of nitropyridine derivatives, particularly the N-oxides, represents a versatile and promising scaffold in drug discovery. Their synthetic accessibility, coupled with a wide range of biological activities, makes them attractive candidates for further investigation. The reactivity of compounds like 4-nitropyridine 1-oxide provides a facile entry point for the synthesis of diverse chemical libraries.

(E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide stands out as an intriguing yet underexplored member of this family. Its structure, featuring an extended conjugated system, suggests the potential for enhanced biological activity and unique physicochemical properties. Future research should focus on:

  • Developing and optimizing a robust synthetic route for (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide and its analogues.

  • Comprehensive biological screening to evaluate its anticancer, antimicrobial, and other potential therapeutic activities.

  • In-depth structure-activity relationship studies to understand the contribution of the (dimethylamino)vinyl substituent to its biological profile.

By systematically exploring this and other novel nitropyridine derivatives, the scientific community can continue to unlock the therapeutic potential of this important class of heterocyclic compounds.

References

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  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. (n.d.).
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  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024, July 11). Semantic Scholar.
  • Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. (n.d.). MDPI.
  • A theoretical investigation of the structure of 2-nitropyridine-N-oxide and the dependency of the NO2 torsional motion on the applied wavefunction and basis set. (n.d.).
  • Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. (2010, September 2). Semantic Scholar.
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Validation

Computational Validation of D-π-A Chromophores: A Comparative Guide for (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide

As a Senior Application Scientist, I frequently encounter discrepancies between experimental spectroscopic data and computational models, particularly when dealing with highly polarized, non-linear optical (NLO) material...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter discrepancies between experimental spectroscopic data and computational models, particularly when dealing with highly polarized, non-linear optical (NLO) materials. The compound (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide (CAS: 123367-22-6) represents a quintessential Donor-π-Acceptor (D-π-A) "push-pull" architecture. It features a strong electron-donating dimethylamino group coupled via a vinyl bridge to a highly electron-withdrawing 4-nitropyridine 1-oxide moiety.

Validating experimental data—such as X-ray crystallography, UV-Vis solvatochromism, and vibrational spectroscopy—for this compound requires selecting computational methodologies that correctly model Intramolecular Charge Transfer (ICT). This guide objectively compares computational approaches, explaining the causality behind functional selection and providing self-validating protocols to ensure scientific integrity.

Methodological Comparison: Choosing the Right Density Functional

The most critical decision in validating the experimental data of a push-pull system is the selection of the Exchange-Correlation (XC) functional. Standard global hybrids often fail catastrophically when modeling ICT, necessitating the use of long-range corrected or highly parameterized meta-GGA functionals.

The Causality of Failure: B3LYP and Self-Interaction Error (SIE)

The widely used B3LYP functional contains a fixed 20% exact Hartree-Fock (HF) exchange. In D-π-A systems like (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide, the electron density shifts significantly from the dimethylamino donor to the nitropyridine 1-oxide acceptor upon excitation. B3LYP suffers from severe Self-Interaction Error (SIE) at long distances, meaning the exchange potential decays too rapidly. This artificially stabilizes the charge-transfer state, causing Time-Dependent DFT (TD-DFT) calculations to drastically underestimate vertical excitation energies (often by >0.5 eV) compared to experimental UV-Vis data .

The Solution: CAM-B3LYP and M06-2X

To accurately validate experimental data, we must use functionals that enforce correct asymptotic behavior:

  • CAM-B3LYP (Coulomb-Attenuating Method): This range-separated hybrid functional partitions the exchange interaction. It applies 19% HF exchange at short ranges and scales up to 65% HF exchange at long ranges. This physical correction eliminates the artificial stabilization of ICT states, providing excellent agreement with experimental UV-Vis and hyperpolarizability ( β ) measurements .

  • M06-2X: A global meta-GGA functional with 54% exact exchange. While not range-separated, its high HF percentage and parameterization for non-covalent interactions make it highly accurate for ground-state geometries and thermodynamic parameters of highly polarized systems.

Quantitative Comparison of Computational Alternatives

The following table summarizes the performance of various computational alternatives when modeling push-pull chromophores, based on benchmark deviations from experimental reference data.

Functional / MethodType% Exact HF ExchangeMean Abs. Error for CT Excitations (eV)Suitability for (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide
B3LYP Global Hybrid20%> 0.45Poor: Underestimates excitation energies; overestimates polarizability.
M06-2X Meta-GGA Hybrid54%~ 0.20Good: Excellent for ground-state X-ray geometry validation (BLA).
CAM-B3LYP Range-Separated19% (Short) / 65% (Long)< 0.15Optimal: Best for UV-Vis (TD-DFT) and NLO property validation.
ωB97X-D Range-Separated + Dispersion22% (Short) / 100% (Long)< 0.12Optimal: Excellent for intermolecular packing in crystal structures.

Structural & Electronic Causality: The ICT Pathway

To understand why specific protocols are necessary, we must map the logical flow of electron density within the molecule. The strong Lewis acid properties of the nitropyridine 1-oxide acceptor drive the polarization of the entire π-conjugated backbone .

ICT_Pathway Donor Donor Group (Dimethylamino) Bridge Pi-Bridge (Vinyl Group) Donor->Bridge Electron Density Push (n -> π) Acceptor Acceptor Group (4-Nitropyridine 1-oxide) Bridge->Acceptor Electron Density Pull (π -> π)

Intramolecular Charge Transfer (ICT) pathway in the push-pull molecular architecture.

Self-Validating Experimental Protocols

Every computational workflow used to validate experimental data must be a self-validating system. If a model cannot prove its own mathematical stability, it cannot be trusted to validate physical reality.

Protocol 1: Validating X-Ray Crystallography (Ground State)

Objective: Compare computational Bond Length Alternation (BLA) with experimental X-ray diffraction data. Recommended Level of Theory: M06-2X/6-311++G(d,p)

  • Conformational Search: Generate the (E)-isomer starting geometry. Ensure the dimethylamino group is planar to maximize orbital overlap with the vinyl bridge.

  • Geometry Optimization: Run the optimization using M06-2X.

    • Self-Validation Check 1: Monitor the convergence criteria. The Maximum Force must fall below 4.5×10−4 Hartrees/Bohr, and Maximum Displacement below 1.8×10−3 Å.

  • Frequency Analysis (Critical): Immediately perform a vibrational frequency calculation on the optimized geometry.

    • Self-Validation Check 2: The output must yield zero imaginary frequencies . If an imaginary frequency is present (e.g., -45 cm⁻¹), the structure is a transition state, not a local minimum. You must displace the geometry along the normal mode of the imaginary frequency and re-optimize.

  • BLA Calculation: Calculate the BLA by subtracting the average length of the single bonds in the conjugated bridge from the average length of the double bonds. Compare this directly to the CIF file from the X-ray data.

Protocol 2: Validating UV-Vis Spectroscopy (Excited States)

Objective: Validate experimental solvatochromism (shifts in λmax​ based on solvent polarity) using TD-DFT. Recommended Level of Theory: CAM-B3LYP/6-311++G(d,p) with IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

  • Solvation Setup: Apply the IEF-PCM model for the specific experimental solvents (e.g., Toluene, Chloroform, DMSO) .

  • TD-DFT Execution: Request the first 10 singlet-singlet vertical excitations.

  • State Characterization: Analyze the Natural Transition Orbitals (NTOs).

    • Self-Validation Check 3: Check the sum of the squares of the transition weights for the S0​→S1​ transition. The value must be >0.95 . If it is lower, the excitation has heavy multi-reference character, and TD-DFT is insufficient (necessitating CASPT2 or SAC-CI).

  • Data Correlation: Extract the vertical excitation energy (in eV) and convert to nm ( λ=1240/E ). Compare the theoretical shift between non-polar and polar solvents to the experimental UV-Vis spectra.

Computational Workflow Visualization

The following diagram illustrates the interconnected, self-validating logic required to reliably compare computational models against experimental data for this compound.

Workflow Start Input Experimental Data (X-Ray, UV-Vis, IR) Opt Geometry Optimization (M06-2X / 6-311++G**) Start->Opt Freq Frequency Analysis (Self-Validation Step) Opt->Freq Freq->Opt ≥1 Imaginary Freq (Displace & Re-optimize) TDDFT TD-DFT Vertical Excitations (CAM-B3LYP + IEF-PCM) Freq->TDDFT 0 Imaginary Freqs (Valid Minimum) Compare Data Correlation (Theory vs. Experiment) Freq->Compare IR/Raman Validation TDDFT->Compare

Computational workflow for self-validating experimental data of D-π-A chromophores.

Summary of Validation Metrics

To ensure rigorous objective comparison, utilize the following tolerances when comparing the computational output of (E)-3-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide to your laboratory data:

Experimental TechniqueTarget MetricRecommended Computational LevelAcceptable Deviation
X-Ray Crystallography Bond Lengths (C-C, C-N, N-O)M06-2X / 6-311++G(d,p) ± 0.015 Å
UV-Vis Spectroscopy λmax​ (Vertical Excitation)CAM-B3LYP / 6-311++G(d,p) + IEF-PCM ± 0.15 eV
FT-IR Spectroscopy νNO2​​ Symmetric StretchM06-2X / 6-311++G(d,p) (Scaled by 0.947) ± 15 cm⁻¹
Hyper-Rayleigh Scattering First Hyperpolarizability ( β )CAM-B3LYP / aug-cc-pVDZ ± 20%

By adhering to these self-validating protocols and understanding the limitations of standard global hybrids, researchers can confidently bridge the gap between theoretical modeling and the physical behavior of advanced push-pull nitropyridine derivatives.

References

  • Charge-Transfer Excitations within Density Functional Theory: How Accurate Are the Most Recommended Approaches? ACS Publications.[Link]

  • Second Order Nonlinear Optical Properties of 4-Styrylpyridines Axially Coordinated to A4 ZnII Porphyrins: A Comparative Experimental and Theoretical Investigation. MDPI.[Link]

  • Interpreting the First-Order Electronic Hyperpolarizability for a Series of Octupolar Push-Pull Triarylamine Molecules Containing Trifluoromethyl. ACS Publications.[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for (E)-3-(2-(Dimethylamino)vinyl)-4-nitropyridine 1-oxide

Hazard Assessment: A Proactive Approach to Safety (E)-3-(2-(Dimethylamino)vinyl)-4-nitropyridine 1-oxide is a solid, likely crystalline or powdered, organic compound. While specific toxicological data is not available, i...

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Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment: A Proactive Approach to Safety

(E)-3-(2-(Dimethylamino)vinyl)-4-nitropyridine 1-oxide is a solid, likely crystalline or powdered, organic compound. While specific toxicological data is not available, its structure suggests several potential hazards that must be addressed through rigorous safety measures.

  • Aromatic Nitro Compounds: The presence of the 4-nitrophenyl group is a significant safety consideration. Aromatic nitro compounds are known for their potential toxicity if ingested, inhaled, or absorbed through the skin.[1] A primary health concern associated with this class of compounds is the risk of methemoglobinemia , a condition that impairs the oxygen-carrying capacity of the blood.[1][2] Symptoms can include cyanosis (bluish discoloration of the skin), headache, dizziness, and nausea.[2]

  • Pyridine N-Oxides: The pyridine N-oxide functional group can also present hazards. Similar compounds are known to be irritants to the eyes, skin, and respiratory system.[3][4] Some substituted nitropyridine N-oxides are suspected of causing genetic defects.

  • Solid Particulate Hazards: As a solid, this compound poses an inhalation hazard if handled in a way that generates dust.[3][5] Inhalation of fine powders can lead to respiratory irritation.[4][6]

Given these potential hazards, all handling of (E)-3-(2-(Dimethylamino)vinyl)-4-nitropyridine 1-oxide should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to prevent exposure through all potential routes: inhalation, skin contact, and eye contact.

PPE ComponentSpecificationRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile or Neoprene)To prevent skin absorption of the compound. Disposable nitrile gloves offer good short-term protection against a variety of chemicals.[7]
Eye Protection ANSI Z87.1-compliant safety gogglesTo protect eyes from dust particles and potential splashes.[8]
Body Protection Flame-resistant lab coatTo protect skin from spills and prevent contamination of personal clothing.[1][8]
Respiratory Protection NIOSH-approved N95 (or higher) respiratorTo prevent the inhalation of fine powders, especially when handling the material outside of a fume hood or if dust generation is unavoidable.[1]
Foot Protection Closed-toe, chemical-resistant shoesTo protect feet from spills.[1]
Step-by-Step PPE Protocol:
  • Donning (Putting On):

    • Put on the flame-resistant lab coat, ensuring it is fully buttoned.

    • Put on safety goggles.

    • If required, put on the N95 respirator, ensuring a proper seal.

    • Wash and dry hands thoroughly.

    • Put on the first pair of nitrile gloves.

    • Put on a second pair of nitrile gloves, ensuring the cuffs of the outer gloves go over the sleeves of the lab coat.

  • Doffing (Taking Off):

    • Remove the outer pair of gloves, peeling them off without touching the outer surface.

    • Remove the lab coat, folding it inward to contain any potential contamination.

    • Remove safety goggles.

    • Remove the inner pair of gloves.

    • Wash hands thoroughly with soap and water.

Operational Plan: Safe Handling from Start to Finish

A systematic workflow is crucial for minimizing exposure and ensuring a safe working environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and prepare a work area in a fume hood. gather_materials Gather all necessary equipment and reagents. prep_area->gather_materials don_ppe Don appropriate PPE. gather_materials->don_ppe weigh Weigh the compound in the fume hood, minimizing dust. dissolve Dissolve the compound in a suitable solvent. weigh->dissolve reaction Perform the experimental procedure. dissolve->reaction decontaminate Decontaminate all equipment and work surfaces. dispose_waste Segregate and dispose of all waste properly. decontaminate->dispose_waste doff_ppe Doff PPE correctly. dispose_waste->doff_ppe wash_hands Wash hands thoroughly. doff_ppe->wash_hands

Caption: Workflow for Safe Handling of (E)-3-(2-(Dimethylamino)vinyl)-4-nitropyridine 1-oxide.

Detailed Handling Procedures:
  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible.[3]

    • Designate a specific area within a chemical fume hood for handling the compound.

    • Cover the work surface with absorbent, disposable bench paper.[1]

    • Assemble all necessary glassware, reagents, and equipment before starting.

  • Weighing and Transfer:

    • If possible, use an analytical balance with a draft shield inside the fume hood.[1]

    • Use a micro-spatula to carefully transfer the powdered compound to a pre-weighed container, avoiding the creation of dust.[1]

  • Dissolving and Reaction:

    • Slowly add the solvent to the container with the solid compound to prevent splashing.

    • If heating is required, use a controlled heating mantle and ensure proper ventilation.

  • Post-Handling:

    • Thoroughly clean any equipment that came into contact with the compound using an appropriate solvent.

    • Collect the cleaning solvent as hazardous waste.

    • Wipe down the work surface in the fume hood with a damp cloth or paper towel and dispose of it as solid hazardous waste.[1]

Disposal Plan: Environmental Responsibility

Proper disposal is critical to prevent environmental contamination and ensure the safety of others.

  • Solid Waste: All solid waste contaminated with (E)-3-(2-(Dimethylamino)vinyl)-4-nitropyridine 1-oxide (e.g., used gloves, bench paper, weighing paper, contaminated vials) must be collected in a designated, labeled hazardous waste container.[1]

  • Liquid Waste: All solutions containing the compound and any solvents used for cleaning should be collected in a separate, labeled hazardous liquid waste container.

  • Sharps Waste: Any contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated sharps container.[1]

  • Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste."

  • Storage: Store waste containers in a designated satellite accumulation area until they are collected by the institution's environmental health and safety department.

Emergency Procedures: Be Prepared

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[3] Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.

  • Spill:

    • Alert others in the area.

    • Evacuate the immediate area if the spill is large or if dust is generated.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[8]

    • Carefully sweep or scoop the material into a designated hazardous waste container.[5]

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

References

  • Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole. Benchchem.
  • Material Safety Data Sheet - Pyridine-N-oxide, 98%. Cole-Parmer.
  • Pyridine-N-Oxide. Jubilant Ingrevia.
  • SAFETY DATA SHEET. TCI Chemicals.
  • SAFETY DATA SHEET. Thermo Fisher Scientific.
  • Pyridine,6551E-3,2023/02/01 - Safety Data Sheet.
  • SAFETY DATA SHEET PYRIDINE. ChemSupply Australia.
  • SAFETY DATA SHEET. Tokyo Chemical Industry.
  • PYRIDINE-N-OXIDE CAS NO 694-59-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • Technical Support Center: Safe Handling and Storage of Nitro Compounds. Benchchem.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • 2 - SAFETY DATA SHEET.
  • Chemical Safety: Personal Protective Equipment.
  • SAFETY DATA SHEET. Fisher Scientific.
  • 3-Nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide. Apollo Scientific.
  • 4-Nitropyridine N-oxide. Santa Cruz Biotechnology.
  • CAS 104118-88-9 | 3-[2-(Dimethylamino)vinyl]-4-nitropyridine 1-oxide. Hoffman Fine Chemicals.
  • 2,3-Dimethyl-4-Nitropyridine N-Oxide. AK Scientific, Inc.
  • 3-[2-(DiMethylaMino)vinyl]-4-nitropyridine 1-Oxide. NextSDS.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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Reactant of Route 1
(E)-3-(2-(Dimethylamino)vinyl)-4-nitropyridine 1-oxide
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(E)-3-(2-(Dimethylamino)vinyl)-4-nitropyridine 1-oxide
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